Fmoc-GGFG-Dxd
Description
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Structure
2D Structure
Properties
Molecular Formula |
C57H55FN8O12 |
|---|---|
Molecular Weight |
1063.1 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C57H55FN8O12/c1-3-57(75)40-20-45-52-37(25-66(45)54(72)39(40)27-77-55(57)73)51-42(18-17-32-30(2)41(58)21-43(65-52)50(32)51)63-49(70)28-76-29-62-47(68)22-60-53(71)44(19-31-11-5-4-6-12-31)64-48(69)24-59-46(67)23-61-56(74)78-26-38-35-15-9-7-13-33(35)34-14-8-10-16-36(34)38/h4-16,20-21,38,42,44,75H,3,17-19,22-29H2,1-2H3,(H,59,67)(H,60,71)(H,61,74)(H,62,68)(H,63,70)(H,64,69)/t42-,44-,57-/m0/s1 |
InChI Key |
TVZRZUVAYRAILT-XWCAFGSDSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)OCC8C9=CC=CC=C9C1=CC=CC=C81)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)OCC8C9=CC=CC=C9C1=CC=CC=C81)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-GGFG-Dxd: Structure, Properties, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-GGFG-Dxd is a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs), a rapidly advancing class of targeted cancer therapeutics. This molecule synergistically combines a potent cytotoxic agent, Dxd, with a cleavable tetrapeptide linker, GGFG, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This configuration allows for the precise delivery of the cytotoxic payload to tumor cells, minimizing systemic toxicity and enhancing therapeutic efficacy. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. It further details its mechanism of action as a topoisomerase I inhibitor, protocols for its conjugation to monoclonal antibodies, and methods for the in vitro and in vivo evaluation of the resulting ADCs.
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, designed to selectively deliver highly potent cytotoxic agents to cancer cells while sparing healthy tissues. An ADC consists of three primary components: a monoclonal antibody (mAb) that targets a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the antibody to the payload. The design of each component is critical to the overall efficacy and safety of the ADC.
This compound is a key building block in the construction of modern ADCs. It comprises the exatecan derivative Dxd, a potent topoisomerase I inhibitor, linked to a Glycyl-Glycyl-Phenylalanyl-Glycyl (GGFG) tetrapeptide. The N-terminus of the peptide is protected by an Fmoc group, which can be removed under basic conditions to facilitate conjugation to an antibody. The GGFG linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism ensures that the cytotoxic payload is activated primarily within the cancer cells.
Structure and Physicochemical Properties
The chemical structure of this compound combines the features of a peptide, a protecting group, and a complex cytotoxic molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₇H₅₅FN₈O₁₂ | [1] |
| Molecular Weight | 1063.09 g/mol | [2][3] |
| CAS Number | 1599440-11-5 | [1] |
| Appearance | Light yellow to yellow solid | [4] |
| Solubility | Soluble in DMSO | |
| Purity | >99% (commercially available) |
The Components of this compound
Dxd: The Cytotoxic Payload
Dxd is a potent derivative of exatecan, a topoisomerase I inhibitor. Its mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of the single-strand breaks created by the enzyme during DNA replication and transcription, leading to the accumulation of DNA double-strand breaks and ultimately, apoptosis.
GGFG: The Cleavable Linker
The GGFG tetrapeptide is a critical component that ensures the stability of the ADC in circulation and the controlled release of the Dxd payload. This linker is specifically designed to be cleaved by lysosomal proteases, such as cathepsins, which are highly active within the lysosomes of cancer cells. This enzymatic cleavage releases the active drug at the site of action.
Fmoc: The Protecting Group
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the N-terminal amine of the GGFG peptide. It is stable under a wide range of conditions but can be readily removed using a mild base, typically a solution of piperidine in an organic solvent. This deprotection step is essential for the subsequent conjugation of the drug-linker to the antibody.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves solid-phase peptide synthesis (SPPS) followed by the conjugation of the Dxd payload.
Materials:
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH)
-
Rink amide resin
-
Coupling reagents (e.g., HCTU, HATU)
-
Base (e.g., DIEA, collidine)
-
Deprotection reagent: 20% piperidine in DMF
-
Dxd derivative with a suitable functional group for conjugation
-
Solvents: DMF, DCM, MeOH
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 1-2 hours.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the C-terminal amino acid (Fmoc-Gly-OH) using a coupling reagent and a base in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH) to assemble the Fmoc-GGFG peptide on the resin.
-
Dxd Conjugation:
-
Deprotect the N-terminal Fmoc group of the final glycine residue.
-
Activate the Dxd derivative and couple it to the N-terminus of the peptide.
-
-
Cleavage and Deprotection: Cleave the drug-linker from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Deprotection of the Fmoc Group
Materials:
-
This compound
-
20% (v/v) piperidine in DMF
-
DMF
Procedure:
-
Dissolve this compound in a minimal amount of DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature for 10-30 minutes.
-
Monitor the reaction by TLC or HPLC to confirm the complete removal of the Fmoc group.
-
The resulting H₂N-GGFG-Dxd can be purified or used directly in the next conjugation step.
Conjugation to an Antibody
The deprotected H₂N-GGFG-Dxd can be conjugated to a monoclonal antibody through various methods, commonly targeting the lysine residues or engineered cysteine residues on the antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Activated H₂N-GGFG-Dxd (e.g., as an NHS ester)
-
Reaction buffer (e.g., borate buffer, pH 8.5)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the antibody solution at a specific concentration in the reaction buffer.
-
Add the activated H₂N-GGFG-Dxd to the antibody solution. The molar ratio of drug-linker to antibody will determine the drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 2-4 hours).
-
Quench the reaction by adding a quenching reagent.
-
Purify the resulting ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography.
-
Characterize the ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.
In Vitro Cytotoxicity Assay
Materials:
-
Cancer cell line expressing the target antigen
-
Complete cell culture medium
-
ADC construct
-
Control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the control antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC or control antibody dilutions.
-
Incubate the plates for a specified period (e.g., 72-120 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells.
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Mechanism of Action and Signaling Pathways
The cytotoxic effect of an ADC constructed with this compound is initiated upon its binding to the target antigen on the surface of a cancer cell.
Caption: Workflow of ADC internalization and payload-induced apoptosis.
Upon internalization, the ADC is trafficked to the lysosome, where the GGFG linker is cleaved by proteases, releasing the Dxd payload. Dxd then intercalates into the DNA and inhibits topoisomerase I, leading to DNA damage and the activation of the DNA damage response (DDR) pathway.
Caption: Dxd-induced DNA damage response signaling pathway.
In Vitro and In Vivo Efficacy
The efficacy of ADCs constructed with a GGFG-Dxd linker has been demonstrated in various preclinical models.
Table 2: In Vitro Cytotoxicity of Dxd and GGFG-Dxd based ADCs
| Cell Line | Cancer Type | Target Antigen | ADC | IC50 (nM) | Reference |
| KPL-4 | Breast Cancer | HER2 | Dxd (payload only) | 4.0 | |
| NCI-N87 | Gastric Cancer | HER2 | Trastuzumab-GGFG-Dxd (T-DXd) | ~1-10 | |
| JIMT-1 | Breast Cancer | HER2 (low) | Trastuzumab-GGFG-Dxd (T-DXd) | ~10-50 |
Table 3: Pharmacokinetic Parameters of a Representative Dxd-ADC (T-DXd) in Mice
| Parameter | Value | Unit | Reference |
| Half-life (t½) of ADC | ~50 | hours | |
| Half-life (t½) of released Dxd | 1.35 | hours | |
| Clearance (CL) of ADC | ~0.2 | mL/h/kg | |
| Volume of Distribution (Vd) of ADC | ~50 | mL/kg |
Note: The pharmacokinetic data presented is for Trastuzumab deruxtecan (T-DXd), a clinically approved ADC that utilizes a GGFG-Dxd linker-payload system, and is considered representative.
In vivo studies in xenograft models have shown that ADCs with GGFG-Dxd linkers exhibit potent anti-tumor activity, leading to tumor regression and improved survival. The efficacy is often correlated with the expression level of the target antigen on the tumor cells.
Conclusion
This compound is a highly versatile and effective drug-linker conjugate that has become a cornerstone in the development of next-generation ADCs. Its well-defined structure, cleavable linker, and potent cytotoxic payload allow for the creation of ADCs with a wide therapeutic window. The detailed protocols and data presented in this guide provide a valuable resource for researchers and scientists working in the field of targeted cancer therapy. Further research into novel linker technologies and payload combinations will continue to expand the potential of ADCs in the fight against cancer.
References
An In-depth Technical Guide to the Mechanism of Action of Fmoc-GGFG-Dxd
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the Fmoc-GGFG-Dxd drug-linker conjugate. It details the targeted delivery and enzymatic cleavage of the linker, the subsequent release of the cytotoxic payload Dxd, and its ultimate therapeutic effect through the inhibition of topoisomerase I. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the critical pathways and workflows.
Core Mechanism of Action
The this compound conjugate is a sophisticated system designed for the targeted delivery of the potent topoisomerase I inhibitor, Dxd (a derivative of exatecan), to cancer cells.[1][2] The mechanism relies on a multi-step process that ensures the cytotoxic payload is released preferentially within the tumor microenvironment, thereby minimizing systemic toxicity.[2]
The core components of this system are:
-
Fmoc-GGFG Linker: A tetrapeptide linker composed of Fluorenylmethyloxycarbonyl protecting group (Fmoc) followed by Glycine-Glycine-Phenylalanine-Glycine. This linker is designed to be stable in the systemic circulation but susceptible to cleavage by specific enzymes overexpressed in the tumor microenvironment, such as cathepsins.[3][4]
-
Dxd (Deruxtecan): A highly potent derivative of exatecan, which acts as a topoisomerase I inhibitor. Inhibition of topoisomerase I leads to DNA damage and ultimately triggers apoptosis in cancer cells.
The general mechanism of action, particularly when conjugated to a targeting antibody to form an Antibody-Drug Conjugate (ADC) like Trastuzumab deruxtecan (DS-8201a), follows these steps:
-
Targeting and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.
-
Enzymatic Cleavage: Within the lysosome, proteases, primarily Cathepsin B and Cathepsin L, recognize and cleave the GGFG peptide linker.
-
Payload Release: Cleavage of the linker liberates the active Dxd payload into the cytoplasm of the cancer cell.
-
Topoisomerase I Inhibition: Dxd diffuses into the nucleus and binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme.
-
DNA Damage and Apoptosis: The accumulation of these stabilized cleavage complexes leads to double-strand DNA breaks during DNA replication, which triggers cell cycle arrest and apoptosis.
A key feature of Dxd is its membrane permeability, which allows it to diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the bystander effect .
Quantitative Data
The following tables summarize key quantitative data related to the efficacy of Dxd and ADCs utilizing the GGFG-Dxd technology, such as Trastuzumab deruxtecan (DS-8201a).
Table 1: In Vitro Cytotoxicity of Dxd and Trastuzumab Deruxtecan (DS-8201a)
| Cell Line | Cancer Type | Compound | IC50 | Citation(s) |
| KPL-4 | Breast Cancer | Dxd | 1.43 nM | |
| NCI-N87 | Gastric Cancer | Dxd | 4.07 nM | |
| SK-BR-3 | Breast Cancer | Dxd | 2.86 nM | |
| MDA-MB-468 | Breast Cancer | Dxd | 3.54 nM | |
| KPL-4 | Breast Cancer | DS-8201a | 26.8 ng/mL | |
| NCI-N87 | Gastric Cancer | DS-8201a | 25.4 ng/mL | |
| SK-BR-3 | Breast Cancer | DS-8201a | 6.7 ng/mL | |
| MDA-MB-468 | Breast Cancer | DS-8201a | >10,000 ng/mL |
Table 2: Topoisomerase I Inhibition by Dxd
| Parameter | Value | Citation(s) |
| IC50 | 0.31 µM |
Table 3: In Vivo Tumor Growth Inhibition by Trastuzumab Deruxtecan (DS-8201a) in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Dose | Tumor Growth Inhibition | Citation(s) |
| NCI-N87 | Gastric Cancer | 10 mg/kg | Significant tumor regression | |
| Capan-1 | Pancreatic Cancer | 10 mg/kg | Tumor growth delay | |
| JIMT-1 | Breast Cancer | 10 mg/kg | Tumor growth delay | |
| MDA-MB-468 | Breast Cancer | 10 mg/kg | Minimal effect |
Table 4: Pharmacokinetic Parameters of Trastuzumab Deruxtecan (DS-8201a) and Dxd in Mice
| Analyte | Dose (T-DXd) | Cmax (µg/mL) | AUC (µg·h/mL) | CL (mL/h/kg) | Vss (mL/kg) | t1/2 (h) | Citation(s) |
| Total Antibody | 10 mg/kg | ~150 | ~3000 | ~0.2 | ~40 | ~100 | |
| T-DXd | 10 mg/kg | ~130 | ~2500 | ~0.25 | ~45 | ~90 | |
| Released Dxd | 10 mg/kg | ~0.02 | ~0.5 | - | - | ~2 |
Experimental Protocols
Cathepsin B Mediated Cleavage of GGFG Linker
Objective: To determine the susceptibility of the GGFG peptide linker to cleavage by Cathepsin B.
Methodology: This protocol is based on a fluorometric assay that measures the increase in fluorescence upon cleavage of a quenched fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin B
-
Fmoc-GGFG-p-aminobenzyl alcohol (PABA)-fluorophore conjugate (e.g., AMC or AFC)
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Activation Buffer: Assay buffer containing 20 mM L-cysteine
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Prepare a working solution of Cathepsin B in Activation Buffer and incubate for 15 minutes at 37°C to activate the enzyme.
-
Substrate Preparation: Prepare a stock solution of the Fmoc-GGFG-PABA-fluorophore substrate in DMSO and dilute to the desired final concentration in Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted substrate solution to each well.
-
To initiate the reaction, add 25 µL of the activated Cathepsin B solution to the sample wells. For control wells, add 25 µL of Activation Buffer without the enzyme.
-
-
Incubation: Incubate the plate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Subtract the background fluorescence of the control wells from the sample wells. Plot the fluorescence intensity against time to determine the rate of cleavage.
Topoisomerase I Inhibition Assay
Objective: To determine the inhibitory activity of Dxd on human topoisomerase I.
Methodology: This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol
-
Dxd stock solution in DMSO
-
DNA Loading Dye
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Supercoiled DNA (0.25 µg)
-
10x Topoisomerase I Assay Buffer (2 µL)
-
Dxd at various concentrations (or DMSO for control)
-
Nuclease-free water to a final volume of 18 µL
-
-
Enzyme Addition: Add 2 µL of diluted human Topoisomerase I to each reaction tube.
-
Incubation: Mix gently and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of DNA Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage until the supercoiled and relaxed DNA forms are well separated.
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.
-
Calculate the percentage of inhibition of DNA relaxation at each Dxd concentration and determine the IC50 value.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound or an ADC on cancer cell lines.
Methodology: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or ADC solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization:
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of an ADC utilizing the this compound system in a preclinical animal model.
Methodology: This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment to assess tumor growth inhibition.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
ADC solution
-
Vehicle control solution
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-10 million cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Administer the ADC or vehicle control intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., once weekly).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression and survival.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percentage of tumor growth inhibition (% TGI) at the end of the study.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
Visualizations
Mechanism of Action of an ADC with this compound
Caption: Overall mechanism of action of an ADC utilizing the this compound system.
Dxd-Mediated Topoisomerase I Inhibition Signaling Pathway
Caption: Signaling pathway of Dxd-mediated topoisomerase I inhibition leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: A typical experimental workflow for determining the in vitro cytotoxicity using an MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Trastuzumab deruxtecan (DS-8201a), a HER2-Targeting Antibody–Drug Conjugate with Topoisomerase I Inhibitor Payload, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iphasebiosci.com [iphasebiosci.com]
The GGFG Linker: An In-Depth Technical Guide to its Cleavage Mechanism in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker has emerged as a critical component in the design of modern antibody-drug conjugates (ADCs), offering a balance of robust plasma stability and efficient intracellular payload release. This technical guide provides a comprehensive overview of the GGFG linker's cleavage mechanism, supported by experimental data and detailed methodologies to aid researchers in the development of next-generation targeted therapies.
Core Principles of GGFG Linker Cleavage
The GGFG linker is an enzyme-sensitive cleavable linker designed to release its cytotoxic payload within the lysosomal compartment of target cancer cells. This targeted release strategy is paramount for maximizing on-target efficacy while minimizing systemic toxicity. The fundamental principle governing its function is the selective recognition and cleavage of the peptide sequence by lysosomal proteases, which are often overexpressed in tumor cells.
The Enzymatic Machinery: Cathepsins
The cleavage of the GGFG linker is primarily mediated by a class of lysosomal cysteine proteases known as cathepsins. While several cathepsins are present in the lysosome, Cathepsin L has been identified as a particularly responsive enzyme for the cleavage of the GGFG sequence, leading to the near-complete release of payloads like DXd from ADCs within 72 hours.[1][2] Although Cathepsin B is a key enzyme for the cleavage of other peptide linkers, such as valine-citrulline (Val-Cit), it exhibits minimal activity in the cleavage of the GGFG linker in some contexts.[1][2] However, both Cathepsin B and L are generally implicated in the lysosomal processing of peptide linkers.[3] The acidic environment of the lysosome (pH 4.5-5.0) is optimal for the enzymatic activity of these proteases.
The Cleavage and Self-Immolation Cascade
The cleavage of the GGFG linker is not a simple one-step process but rather initiates a cascade that leads to the release of the active payload. The enzymatic cleavage occurs at the amide bond between the C-terminal glycine (Gly) of the GGFG sequence and a self-immolative spacer, commonly a p-aminobenzyl carbamate (PABC) group.
Upon cleavage of the peptide bond, the PABC spacer becomes unstable and undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" results in the release of the unmodified, fully active cytotoxic drug, along with carbon dioxide and aza-quinone methide as byproducts. This traceless release mechanism is a key advantage, ensuring that the payload is not encumbered by remnants of the linker that could hinder its cytotoxic activity.
Quantitative Data on GGFG Linker Performance
A comprehensive understanding of the GGFG linker's performance requires quantitative data on its enzymatic cleavage and stability. While specific kinetic parameters for GGFG cleavage by individual cathepsins are not widely available in the public domain, comparative data highlights its key characteristics.
Table 1: Enzyme-Linker Substrate Specificity (Qualitative Comparison)
| Linker Sequence | Primary Cleaving Enzyme(s) | Cleavage Rate | Notes |
| GGFG | Cathepsin L >> Cathepsin B | Moderate to Fast | Particularly responsive to Cathepsin L. |
| Val-Cit | Cathepsin B | Fast | Considered a canonical substrate for Cathepsin B. |
| Val-Ala | Cathepsin B | Slower than Val-Cit | Offers advantages in terms of hydrophobicity and achieving higher drug-to-antibody ratios (DARs). |
Note: Quantitative kinetic parameters (Km, kcat) for GGFG cleavage by specific cathepsins are not consistently reported in publicly available literature.
Table 2: Comparative Plasma Stability of Linkers
| Linker Type | Plasma Stability (Human) | Plasma Stability (Mouse) | Key Considerations |
| GGFG | High | High | Exhibits excellent stability, minimizing premature payload release. |
| Val-Cit | High | Low | Susceptible to cleavage by mouse carboxylesterases, complicating preclinical evaluation in murine models. |
| Hydrazone | Low to Moderate | Low to Moderate | pH-sensitive linkers that can be prone to hydrolysis in circulation. |
| Disulfide | Variable | Variable | Stability is dependent on the steric hindrance around the disulfide bond. |
Note: Specific half-life data for GGFG-containing ADCs in plasma from head-to-head comparative studies are not consistently available in the public domain. The stability is generally described as "high" or "excellent" in the literature.
Experimental Protocols
The following section provides detailed methodologies for key experiments to evaluate the performance of ADCs featuring a GGFG linker.
In Vitro GGFG Linker Cleavage Assay (Fluorometric Method)
This protocol describes a method to assess the cleavage of a GGFG-containing substrate by purified cathepsins using a fluorogenic reporter.
Materials:
-
Recombinant human Cathepsin L and/or Cathepsin B
-
Fluorogenic GGFG substrate (e.g., GGFG-AMC or a custom-synthesized peptide with a fluorescent reporter)
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Pre-incubate the cathepsin enzyme(s) in the assay buffer at 37°C for 15-30 minutes to ensure full activation.
-
Substrate Preparation: Prepare a stock solution of the fluorogenic GGFG substrate in DMSO and dilute it to the desired working concentration in the assay buffer.
-
Reaction Setup: In the 96-well plate, add the activated enzyme solution to each well.
-
Initiate Reaction: Add the GGFG substrate solution to each well to start the cleavage reaction. Include control wells with substrate and buffer only (no enzyme) to measure background fluorescence.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore at regular time intervals (kinetic assay) or at a single endpoint.
-
Data Analysis: Subtract the background fluorescence from the sample readings. For kinetic assays, determine the initial reaction velocity (V₀) from the linear phase of the fluorescence versus time plot. For endpoint assays, compare the fluorescence intensity of different samples.
ADC Plasma Stability Assay (LC-MS/MS Method)
This protocol outlines a method to quantify the stability of an ADC with a GGFG linker in plasma by measuring the amount of intact ADC over time.
Materials:
-
ADC with GGFG linker
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads
-
Digestion enzyme (e.g., papain or IdeS)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC at a defined concentration in plasma at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Immunocapture: Add Protein A or G magnetic beads to the plasma aliquots to capture the ADC and any antibody-related species.
-
Washing: Wash the beads with PBS to remove unbound plasma proteins.
-
Elution and Digestion: Elute the ADC from the beads and/or perform on-bead digestion with an appropriate enzyme to generate specific fragments for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify a signature peptide from the antibody or the intact ADC.
-
Data Analysis: Plot the percentage of intact ADC remaining at each time point to determine the plasma stability and calculate the half-life.
In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo®)
This protocol describes a method to assess the cytotoxic activity of an ADC with a GGFG linker on cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
ADC with GGFG linker
-
Isotype control ADC (non-binding)
-
Cell culture medium and supplements
-
96-well clear or opaque-walled plates
-
MTT reagent or CellTiter-Glo® luminescent cell viability assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and the isotype control ADC. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis: Normalize the results to the untreated control wells to determine the percentage of cell viability. Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Bystander Effect Co-culture Assay
This protocol is designed to evaluate the ability of the payload released from an ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line, engineered to express a fluorescent protein (e.g., GFP)
-
ADC with GGFG linker and a membrane-permeable payload
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the Ag+ cells.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging and Analysis: Acquire fluorescence and bright-field images of the co-culture. Quantify the number of viable GFP-positive (Ag-) cells in the treated wells compared to untreated control wells. A reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
Visualizations of Key Mechanisms and Workflows
To further elucidate the processes involved in GGFG linker cleavage and ADC activity, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: ADC internalization, trafficking, and payload release pathway.
Caption: GGFG linker cleavage and self-immolation mechanism.
Caption: Experimental workflow for ADC plasma stability assessment.
Caption: Experimental workflow for in vitro bystander effect assay.
Conclusion
The GGFG linker represents a significant advancement in ADC technology, providing a stable and effective means of delivering cytotoxic payloads to tumor cells. Its reliance on lysosomal proteases for cleavage, coupled with a self-immolative release mechanism, ensures targeted drug delivery and minimizes off-target toxicity. A thorough understanding of its cleavage kinetics, stability, and the experimental methodologies for its evaluation is essential for the rational design and development of novel, highly effective ADC-based cancer therapies. The protocols and visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing this promising therapeutic modality.
References
The Mode of Action of the Dxd Payload: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy has been significantly advanced by the advent of antibody-drug conjugates (ADCs). These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby widening the therapeutic window. A pivotal component of modern ADCs is the cytotoxic payload. Deruxtecan (DXd), a novel and highly potent topoisomerase I inhibitor, has emerged as a key payload in a new generation of ADCs, most notably in Trastuzumab Deruxtecan (T-DXd).[1][2][3] This technical guide provides a comprehensive overview of the mode of action of the Dxd payload, from the systemic circulation of the ADC to the induction of apoptosis in target and neighboring cancer cells.
Core Components of a DXd-based Antibody-Drug Conjugate
A DXd-based ADC, such as Trastuzumab Deruxtecan, is a sophisticated construct with three primary components:
-
The Monoclonal Antibody (mAb): A humanized IgG1 antibody that specifically targets a tumor-associated antigen, such as HER2.[4] This component guides the ADC to the cancer cells.
-
The Payload (DXd): A potent derivative of exatecan, a topoisomerase I inhibitor.[4] This is the cytotoxic component responsible for inducing cell death.
-
The Linker: A tetrapeptide-based linker (Glycine-Glycine-Phenylalanine-Glycine, GGFG) that is designed to be stable in the systemic circulation but is cleavable by lysosomal enzymes, such as cathepsins B and L, which are often upregulated in the tumor microenvironment.
A key feature of DXd-based ADCs is the high drug-to-antibody ratio (DAR), which is typically around 8. This high DAR ensures a potent delivery of the cytotoxic payload to the tumor cells.
The Multi-Step Mode of Action
The therapeutic effect of the Dxd payload is realized through a sequence of events, beginning with the administration of the ADC and culminating in tumor cell apoptosis.
Circulation and Tumor Targeting
Once administered, the ADC circulates in the bloodstream. The stable linker ensures that the potent Dxd payload remains attached to the antibody, minimizing systemic exposure and off-target toxicity. The monoclonal antibody component of the ADC then selectively binds to its target antigen on the surface of cancer cells.
Internalization and Lysosomal Trafficking
Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis. The complex is then trafficked to the lysosomes, which are acidic organelles containing a variety of hydrolytic enzymes.
Linker Cleavage and Payload Release
Within the lysosomes, the tetrapeptide-based linker is cleaved by lysosomal proteases, primarily cathepsins B and L. This enzymatic cleavage releases the Dxd payload from the antibody, allowing it to enter the cytoplasm.
Figure 1: ADC binding, internalization, and payload release.
Inhibition of Topoisomerase I and DNA Damage
The released Dxd payload, being membrane-permeable, can diffuse from the lysosome into the cytoplasm and subsequently translocate into the nucleus. In the nucleus, Dxd exerts its cytotoxic effect by inhibiting topoisomerase I. Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks. Dxd stabilizes the covalent complex between topoisomerase I and DNA (the Top1-DNA cleavage complex), preventing the re-ligation of the single-strand breaks. This leads to the accumulation of single-strand DNA breaks, which, upon collision with the replication fork, are converted into more lethal double-strand breaks.
Activation of the DNA Damage Response and Apoptosis
The accumulation of DNA double-strand breaks triggers a robust DNA Damage Response (DDR). This signaling cascade involves the activation of sensor proteins such as ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the histone variant H2AX (resulting in γH2AX). The activation of these pathways leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair. However, if the DNA damage is too extensive to be repaired, the DDR signaling will initiate programmed cell death, or apoptosis. This is often mediated by the activation of effector caspases, such as caspase-3, and the cleavage of substrates like poly(ADP-ribose) polymerase (PARP).
Figure 2: DXd-induced DNA damage and apoptosis signaling pathway.
The Bystander Effect
A key feature of the Dxd payload is its high membrane permeability. This allows Dxd, once released into the cytoplasm of the target cell, to diffuse out of the cell and into the surrounding tumor microenvironment. It can then be taken up by neighboring tumor cells, regardless of their target antigen expression status, and induce apoptosis in them as well. This phenomenon, known as the "bystander effect," is crucial for the efficacy of DXd-based ADCs in treating heterogeneous tumors where not all cells express the target antigen at high levels.
Quantitative Data
| Parameter | Value | Reference |
| Drug-to-Antibody Ratio (DAR) | ~8 | |
| DXd Payload Systemic Half-life (mice) | 1.35 hours | |
| Topoisomerase I Inhibition (IC50) | 0.31 µM | |
| T-DXd IC50 in HER2-positive Gastric Cancer Cell Lines | Calculated in 63.3% (30/49) of cell lines | |
| Naked DXd IC50 in SHP-77 cells | 59.56 nM | |
| T-DXd IC50 in SHP-77 cells | 124.5 nM |
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR)
Method: Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates ADC species based on their hydrophobicity. The conjugation of the hydrophobic linker-payload to the antibody increases its hydrophobicity. Species with different numbers of conjugated drugs will have different retention times on the HIC column.
Protocol Outline:
-
Sample Preparation: The ADC sample is diluted in a mobile phase with a high salt concentration (e.g., sodium phosphate with ammonium sulfate).
-
Chromatography: The sample is injected onto a HIC column (e.g., TSKgel Butyl-NPR). A gradient of decreasing salt concentration is used to elute the ADC species.
-
Detection: The eluting species are detected by UV absorbance at 280 nm.
-
Data Analysis: The peaks corresponding to each drug-loaded species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8) are integrated. The weighted average DAR is calculated based on the relative area of each peak.
Figure 3: Experimental workflow for DAR determination by HIC.
In Vitro Topoisomerase I Inhibition Assay
Method: DNA Relaxation Assay
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor of topoisomerase I will prevent this relaxation, leaving the DNA in its supercoiled form. The different forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), reaction buffer, and varying concentrations of the Dxd payload.
-
Enzyme Addition: Purified human topoisomerase I is added to the reaction mixtures. A control reaction without the inhibitor is included.
-
Incubation: The reactions are incubated at 37°C for a set time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Gel Electrophoresis: The reaction products are separated on an agarose gel.
-
Visualization: The DNA bands are visualized by staining with a fluorescent dye (e.g., ethidium bromide) and imaging under UV light.
-
Analysis: The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band at increasing concentrations of Dxd. The IC50 value can be calculated from a dose-response curve.
In Vitro Bystander Effect Assay
Method: Co-culture Assay
Principle: This assay quantifies the ability of an ADC to kill antigen-negative cells when they are co-cultured with antigen-positive cells.
Protocol Outline:
-
Cell Seeding: Two cell lines are used: an antigen-positive line (e.g., HER2-positive SK-BR-3 cells) and an antigen-negative line that is fluorescently labeled for easy identification (e.g., HER2-negative MCF7-GFP cells). The two cell lines are seeded together in the same wells of a microplate.
-
Treatment: The co-cultures are treated with varying concentrations of the DXd-based ADC. Control wells with monocultures of each cell line are also included.
-
Incubation: The cells are incubated for a period of time (e.g., 72-96 hours).
-
Imaging and Analysis: The viability of the fluorescently labeled antigen-negative cells is assessed using live-cell imaging or flow cytometry. The percentage of cell death in the antigen-negative population in the co-culture is compared to that in the monoculture to quantify the bystander effect.
Conclusion
The Dxd payload represents a significant advancement in ADC technology. Its mode of action is a multi-step process that combines the high specificity of antibody-based targeting with the potent, bystander-effective cytotoxicity of a topoisomerase I inhibitor. A thorough understanding of its mechanism, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and optimization of this promising class of anti-cancer therapeutics. The high drug-to-antibody ratio, the stability of the linker in circulation, the efficient intracellular release of the payload, and the potent bystander effect all contribute to the remarkable clinical activity of DXd-based ADCs. Future research will likely focus on further elucidating the nuances of the DNA damage response to Dxd, exploring mechanisms of resistance, and designing next-generation ADCs with even greater efficacy and safety profiles.
References
The Role of the Fmoc Protecting Group in Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is fundamental to the multi-step synthesis of complex biomolecules. In the burgeoning field of Antibody-Drug Conjugates (ADCs), the 9-fluorenylmethoxycarbonyl (Fmoc) group plays a pivotal role, particularly in the construction of peptide-based linkers that connect the monoclonal antibody to the cytotoxic payload. The base-labile nature of the Fmoc group allows for its selective removal under mild conditions, a critical feature for preserving the integrity of both the intricate antibody and the potent payload during the synthetic process. This technical guide provides a comprehensive overview of the Fmoc protecting group's function in ADC development, detailing its application in linker synthesis, deprotection strategies, and the characterization of the resulting conjugates.
Core Principles: The Fmoc Group in Peptide Linker Synthesis
The majority of cleavable linkers in advanced ADCs are peptide-based, designed to be selectively cleaved by lysosomal proteases like Cathepsin B upon internalization into the target cancer cell. The synthesis of these peptide linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS), where the Fmoc group is the protecting group of choice for the Nα-amino group of the amino acids.
The Fmoc strategy is favored over the traditional Boc (tert-butyloxycarbonyl) strategy due to its milder deprotection conditions. The Boc group requires strong acids like trifluoroacetic acid (TFA) for removal, which can be harsh on sensitive payloads and the antibody itself. In contrast, the Fmoc group is cleaved by a weak base, typically a secondary amine like piperidine, in a process of β-elimination. This orthogonality allows for the use of acid-labile side-chain protecting groups on the amino acids, which can be removed simultaneously with the cleavage of the peptide from the resin at the end of the synthesis.
Synthesis of a Drug-Linker Conjugate: A Step-by-Step Workflow
A common example of an Fmoc-protected linker used in ADCs is the Val-Cit-p-aminobenzyl carbamate (PAB) moiety, which is often conjugated to a potent cytotoxic agent like monomethyl auristatin E (MMAE). The synthesis of the drug-linker construct, for instance, Fmoc-Val-Cit-PAB-MMAE, is a multi-step process that showcases the importance of the Fmoc protecting group.
Experimental Protocols
1. Synthesis of Fmoc-Val-Cit-PAB-MMAE:
-
Materials: Fmoc-Val-Cit-PAB-OH, MMAE, 1-Hydroxybenzotriazole (HOBt), N,N'-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq.), MMAE (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution and stir at room temperature.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, purify the product by preparative HPLC.
-
Lyophilize the purified fractions to obtain Fmoc-Val-Cit-PAB-MMAE as a solid.
-
2. Fmoc Deprotection to Yield the Free Amine:
-
Materials: Fmoc-Val-Cit-PAB-MMAE, Piperidine, DMF.
-
Procedure:
-
Dissolve the Fmoc-Val-Cit-PAB-MMAE in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 20-30 minutes.
-
Monitor the deprotection by HPLC.
-
Upon completion, purify the resulting NH₂-Val-Cit-PAB-MMAE by preparative HPLC.[1]
-
Quantitative Data Presentation
The efficiency of each synthetic step is critical for the overall yield and purity of the final ADC. The following tables summarize key quantitative data related to the use of the Fmoc protecting group.
Table 1: Reported Yields for Key Synthetic Steps
| Step | Reactants | Product | Reported Yield | Reference |
| Coupling of Linker to Payload | Fmoc-Val-Cit-PAB-PNP + MMAE | Fmoc-Val-Cit-PAB-MMAE | 78% | [2] |
| Fmoc Deprotection (Solution Phase) | Fmoc-Val-Cit-PAB-MMAE with 20% Piperidine/DMF | NH₂-Val-Cit-PAB-MMAE | 70.7% | [2] |
Table 2: Comparison of Fmoc Deprotection Reagents in Solid-Phase Peptide Synthesis
| Deprotection Reagent | Concentration | Purity of Crude Peptide (Peptide 1) | Purity of Crude Peptide (Peptide 2) | Purity of Crude Peptide (Peptide 3) | Purity of Crude Peptide (Peptide 4) | Reference |
| Piperidine (PP) | 20% (v/v) in DMF | 80% | 79% | 76% | 71% | [3] |
| 4-Methylpiperidine (4MP) | 20% (v/v) in DMF | 79% | 78% | 76% | 71% | [3] |
| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/Ethanol | 81% | 77% | 75% | 70% |
Note: Data from a study on four different peptide sequences synthesized using microwave-assisted Fmoc SPPS. Purity was determined by HPLC. This study suggests that 4-methylpiperidine and piperazine are viable alternatives to piperidine for Fmoc deprotection in SPPS, yielding peptides of similar purity.
Characterization of ADCs
The successful synthesis of an ADC requires rigorous analytical characterization to ensure its quality, safety, and efficacy. Several orthogonal methods are employed to assess key quality attributes such as the drug-to-antibody ratio (DAR), purity, and stability.
Detailed Methodologies for ADC Characterization
1. Hydrophobic Interaction Chromatography (HIC) for DAR Determination:
-
Principle: HIC separates ADC species based on their hydrophobicity. The conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, leading to stronger retention on the HIC column. Species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.) can be resolved.
-
Typical Protocol:
-
Column: A column with a hydrophobic stationary phase (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt to low salt concentration is used to elute the ADC species.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The average DAR is calculated from the weighted average of the peak areas of the different DAR species.
-
2. Mass Spectrometry (MS) for Intact and Subunit Analysis:
-
Principle: High-resolution mass spectrometry provides accurate mass measurements of the intact ADC and its subunits (light chain and heavy chain after reduction), allowing for unambiguous confirmation of the drug load and identification of different conjugated species.
-
Intact Mass Analysis (Native MS):
-
Sample Preparation: The ADC is analyzed under non-denaturing conditions to preserve the non-covalent interactions between the antibody chains.
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is used.
-
Data Analysis: The resulting mass spectrum is deconvoluted to determine the molecular weights of the different DAR species.
-
-
Subunit Analysis (Reduced MS):
-
Sample Preparation: The ADC is treated with a reducing agent (e.g., DTT or TCEP) to break the interchain disulfide bonds, separating the light and heavy chains.
-
LC-MS Analysis: The reduced sample is analyzed by RP-HPLC coupled to a mass spectrometer.
-
Data Analysis: The masses of the light and heavy chains with different numbers of conjugated payloads are determined.
-
Impact of Fmoc Chemistry on ADC Stability and Quality
The use of Fmoc chemistry, while highly advantageous, requires careful control to ensure the quality of the final ADC.
-
Incomplete Deprotection: Failure to completely remove the Fmoc group can lead to the incorporation of deletion sequences in the peptide linker, resulting in a heterogeneous product.
-
Side Reactions: The basic conditions of Fmoc deprotection can promote side reactions such as aspartimide formation in sequences containing aspartic acid, which can compromise the linker's integrity and cleavage characteristics.
-
Residual Reagents: It is crucial to remove the deprotection reagent (e.g., piperidine) and its byproducts completely, as they can be toxic and may potentially impact the stability of the antibody. Thorough purification steps after deprotection are therefore essential.
The long-term stability of an ADC is a critical attribute. While the final formulation plays a major role, the integrity of the linker-payload, which is constructed using Fmoc chemistry, is also crucial. A well-defined and pure linker-payload conjugate contributes to a more homogeneous and stable final ADC product.
Conclusion
The Fmoc protecting group is an indispensable tool in the synthesis of modern Antibody-Drug Conjugates. Its use in the solid-phase synthesis of peptide linkers enables the creation of complex, cleavable linker systems under mild conditions that are compatible with sensitive cytotoxic payloads. A thorough understanding of Fmoc chemistry, including deprotection kinetics, potential side reactions, and the impact of residuals, is paramount for the successful development and manufacturing of safe and effective ADCs. The combination of robust synthetic protocols based on Fmoc chemistry and a suite of orthogonal analytical techniques for characterization ensures the production of high-quality ADCs with well-defined properties, paving the way for the next generation of targeted cancer therapies.
References
The Application of Fmoc-GGFG-Dxd in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a cornerstone of precision oncology. Central to the efficacy and safety of these complex biotherapeutics are the linker and payload technologies. This technical guide provides an in-depth exploration of Fmoc-GGFG-Dxd, a pivotal drug-linker conjugate utilized in the development of next-generation ADCs. Comprising the potent topoisomerase I inhibitor deruxtecan (Dxd) connected to a cathepsin-cleavable tetrapeptide linker (Gly-Gly-Phe-Gly), this system offers a sophisticated mechanism for targeted tumor cell eradication. This document details the mechanism of action of Dxd, presents available preclinical data for ADCs employing the GGFG-Dxd system, outlines key experimental protocols for its evaluation, and illustrates relevant biological pathways and workflows.
Introduction to this compound
This compound is a drug-linker conjugate designed for the synthesis of ADCs. It consists of two key components:
-
Fmoc-GGFG (Fluorenylmethyloxycarbonyl-glycyl-glycyl-phenylalanyl-glycyl): A tetrapeptide linker. The Gly-Gly-Phe-Gly sequence is designed to be selectively cleaved by proteases, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells.[1][2] The Fmoc protecting group on the N-terminus facilitates solid-phase peptide synthesis of the linker.
-
Dxd (Deruxtecan): A highly potent derivative of exatecan, which acts as a topoisomerase I inhibitor.[3][4] Dxd induces cytotoxic DNA damage in rapidly dividing cancer cells.
This drug-linker system is a critical component of the highly successful ADC, Trastuzumab deruxtecan (Enhertu®), which has demonstrated significant clinical efficacy in various solid tumors.[5]
Mechanism of Action
The therapeutic effect of an ADC utilizing the this compound linker-payload system is initiated upon binding of the ADC to its target antigen on the cancer cell surface, followed by internalization.
Topoisomerase I Inhibition by Dxd
Once released into the cytoplasm, the membrane-permeable Dxd payload translocates to the nucleus. There, it exerts its cytotoxic effect by inhibiting topoisomerase I, a crucial enzyme for DNA replication and transcription. Dxd stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of single-strand breaks. This leads to the accumulation of DNA double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptotic cell death.
Bystander Effect
A key feature of Dxd is its ability to induce a "bystander effect." Due to its membrane permeability, released Dxd can diffuse out of the target cancer cell and kill neighboring tumor cells, including those that may have low or no expression of the target antigen. This is particularly advantageous in treating heterogeneous tumors.
Immunomodulatory Effects
Recent research has shown that the DNA damage induced by Dxd can also stimulate an immune response. The accumulation of cytosolic DNA fragments resulting from Dxd-mediated damage can activate the cGAS-STING pathway. This innate immune sensing pathway can lead to the production of type I interferons and other pro-inflammatory cytokines, potentially enhancing anti-tumor immunity.
Quantitative Data
Table 1: In Vitro Cytotoxicity of Dxd and Trastuzumab Deruxtecan (T-DXd)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Dxd | KPL-4 | Breast Cancer | 1.43 | |
| Dxd | NCI-N87 | Gastric Cancer | 4.07 | |
| Dxd | SK-BR-3 | Breast Cancer | 2.89 | |
| Dxd | MDA-MB-468 | Breast Cancer | 3.25 | |
| T-DXd (DS-8201a) | KPL-4 (HER2+) | Breast Cancer | 26.8 ng/mL | |
| T-DXd (DS-8201a) | NCI-N87 (HER2+) | Gastric Cancer | 25.4 ng/mL | |
| T-DXd (DS-8201a) | SK-BR-3 (HER2+) | Breast Cancer | 6.7 ng/mL | |
| T-DXd (DS-8201a) | MDA-MB-468 (HER2-) | Breast Cancer | >10,000 ng/mL |
Table 2: Preclinical In Vivo Efficacy of Trastuzumab Deruxtecan (T-DXd)
| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| KPL-4 Xenograft | T-DXd (10 mg/kg) | Single IV dose | Significant antitumor activity | |
| NCI-N87 Xenograft | T-DXd (10 mg/kg) | Single IV dose | Potent antitumor activity | |
| Capan-1 Xenograft | T-DXd (10 mg/kg) | Single IV dose | Potent antitumor activity |
Table 3: Pharmacokinetic Parameters of Deruxtecan (Dxd)
| Species | Dose | Route | T1/2 | Clearance | Vd | Reference |
| Mouse | Not specified | IV | 1.35 h | Rapid | Not specified |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves two main stages: solid-phase peptide synthesis of the Fmoc-GGFG linker and subsequent conjugation to the Dxd payload.
Protocol: Solid-Phase Peptide Synthesis of Fmoc-GGFG
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Gly-OH) to the deprotected resin using a coupling agent such as HATU and a base like N-methylmorpholine (NMM) in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for the remaining amino acids in the sequence (Phe, Gly, Gly).
-
Cleavage from Resin: Once the peptide chain is complete, cleave the Fmoc-GGFG peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol: Conjugation of Fmoc-GGFG to Dxd
-
Activation of Fmoc-GGFG: Activate the C-terminal carboxylic acid of the purified Fmoc-GGFG peptide using a suitable activating agent.
-
Conjugation Reaction: React the activated Fmoc-GGFG with the primary amine group of Dxd in an appropriate solvent system.
-
Purification of this compound: Purify the final conjugate using RP-HPLC to obtain the high-purity product.
In Vitro Cytotoxicity Assay
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound (or the corresponding ADC) and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.
ADC Internalization Assay
Protocol: Flow Cytometry-Based Assay
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo Red) that fluoresces in the acidic environment of endosomes and lysosomes.
-
Cell Treatment: Treat target cells with the fluorescently labeled ADC and incubate at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours). Include a 4°C control to inhibit active internalization.
-
Cell Harvesting: At each time point, wash the cells with cold PBS and harvest them.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence over time at 37°C corresponds to the amount of internalized ADC.
Linker Cleavage Assay
Protocol: Cathepsin B Cleavage Assay
-
Reagent Preparation: Prepare an assay buffer (e.g., sodium acetate buffer, pH 5.5) containing a reducing agent (e.g., DTT) to activate Cathepsin B.
-
Reaction Setup: In a 96-well plate, add the this compound substrate, the assay buffer, and activated Cathepsin B.
-
Incubation: Incubate the reaction mixture at 37°C for various time points.
-
Reaction Termination: Stop the reaction by adding a protease inhibitor or by acidifying the mixture.
-
Analysis: Analyze the cleavage of the GGFG linker and the release of Dxd using RP-HPLC or LC-MS.
Bystander Effect Assay
Protocol: Co-culture Assay
-
Cell Labeling: Label the antigen-negative bystander cells with a fluorescent marker (e.g., GFP).
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC and incubate for a period sufficient to observe cytotoxicity.
-
Viability Staining: Stain the cells with a viability dye that is spectrally distinct from the bystander cell label.
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the viability of both the antigen-positive and the fluorescently labeled antigen-negative bystander cells. A decrease in the viability of the bystander cells in the presence of the ADC indicates a bystander effect.
Conclusion
This compound represents a sophisticated and highly effective drug-linker technology that has significantly advanced the field of antibody-drug conjugates. The combination of a potent topoisomerase I inhibitor payload with a tumor-selective cleavable linker provides a powerful tool for the development of targeted cancer therapies. The detailed understanding of its mechanism of action and the availability of robust experimental protocols for its evaluation are crucial for the continued development of novel and more effective ADCs for a wide range of malignancies. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the full potential of this innovative technology in the fight against cancer.
References
An In-depth Technical Guide to Topoisomerase I Inhibitor Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of topoisomerase I (TOP1) inhibitor payloads, a critical component in the design and development of next-generation antibody-drug conjugates (ADCs). We will delve into the core mechanisms of action, explore the leading classes of these potent cytotoxic agents, and provide detailed experimental protocols for their evaluation.
Introduction to Topoisomerase I and its Inhibition
Topoisomerase I is a nuclear enzyme essential for cell replication and transcription.[1][2][3] It alleviates DNA torsional strain by inducing transient single-strand breaks, allowing the DNA to unwind before re-ligating the strand.[4][5] TOP1 inhibitors exert their cytotoxic effect by trapping the enzyme-DNA cleavage complex. This stabilization of the covalent intermediate prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork collides with these stabilized complexes, irreversible double-strand breaks occur, ultimately triggering apoptosis and cell death.
The efficacy of topoisomerase I inhibitors as ADC payloads stems from their high potency and their mechanism of action, which is distinct from the tubulin inhibitors used in many early-generation ADCs.
Mechanism of Action of Topoisomerase I Inhibitor Payloads
The signaling pathway for TOP1 inhibitor-induced cell death is a multi-step process initiated by the stabilization of the TOP1-DNA cleavage complex.
Caption: Mechanism of Topoisomerase I Inhibitor-Induced Apoptosis.
Key Classes of Topoisomerase I Inhibitor Payloads
The most prominent class of TOP1 inhibitor payloads used in ADCs are derivatives of camptothecin, a natural pentacyclic alkaloid. Limitations of the parent compound, such as poor water solubility and instability of the active lactone ring, have driven the development of potent analogs.
SN-38 (Active Metabolite of Irinotecan)
SN-38 is the active metabolite of irinotecan and is significantly more potent than its parent drug. It is utilized in the FDA-approved ADC, sacituzumab govitecan (Trodelvy®).
Exatecan and its Derivatives (e.g., Deruxtecan - DXd)
Exatecan is a highly potent camptothecin analog that has demonstrated superior anti-tumor activity compared to SN-38 in preclinical models. A derivative of exatecan, deruxtecan (DXd), is the payload in the successful ADC, trastuzumab deruxtecan (Enhertu®). DXd is reported to be approximately 10 times more potent than SN-38 in inhibiting topoisomerase I.
Quantitative Data on Payload Potency
The selection of a payload is critically dependent on its cytotoxic potency. The following table summarizes the in vitro cytotoxicity (IC50) of key topoisomerase I inhibitor payloads against various cancer cell lines.
| Payload | Cancer Cell Line | IC50 (nM) | Reference |
| SN-38 | Various Human Cancer Cell Lines | 1.0 - 6.0 | |
| NCI-H460 (Lung) | ~5 | ||
| HT-29 (Colon) | ~10 | ||
| MDA-MB-231 (Breast) | 38.9 | ||
| SKOV-3 (Ovarian) | 10.7 | ||
| Exatecan | NCI-H460 (Lung) | ~0.5 | |
| HT-29 (Colon) | ~1 | ||
| Deruxtecan (DXd) | Various Cell Lines | 1.7 - 9.0 |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to evaluate the efficacy of topoisomerase I inhibitor payloads and their corresponding ADCs.
Topoisomerase I DNA Relaxation Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis, as supercoiled DNA migrates faster.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 µg/mL albumin)
-
Test compound (inhibitor)
-
STEB (40% w/v sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
1x TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
On ice, prepare a reaction mixture containing the 10x Assay Buffer, supercoiled pBR322 DNA, and sterile water to the desired volume.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Add diluted topoisomerase I enzyme to all tubes except the negative control (no enzyme).
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding STEB and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge for 2 minutes.
-
Load the aqueous (upper) phase onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis at approximately 85V for 2 hours or until adequate separation is achieved.
-
Visualize the DNA bands under UV light. The presence of supercoiled DNA in the presence of the inhibitor indicates inhibitory activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of an ADC on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the medium from the wells and add the different concentrations of ADC or control. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Caption: Workflow for In Vitro ADC Cytotoxicity Assessment.
Bystander Effect Co-culture Assay
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Principle: Antigen-positive and antigen-negative cells are co-cultured. The antigen-negative cells are often engineered to express a fluorescent protein for easy identification. Upon treatment with the ADC, the payload is released from the antigen-positive cells and, if membrane-permeable, can diffuse and kill the neighboring fluorescently-labeled antigen-negative cells. The reduction in the fluorescent cell population is then quantified.
Materials:
-
Antigen-positive target cell line
-
Antigen-negative bystander cell line (e.g., expressing GFP)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
ADC and control antibody
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1), keeping the total cell number constant. Include wells with only antigen-negative cells as a control.
-
Incubate the plate overnight to allow for cell attachment.
-
Treat the cells with the ADC at various concentrations. Include an untreated control for each cell ratio.
-
Incubate for an appropriate duration (e.g., 72-120 hours).
-
Quantify the number of viable fluorescent (antigen-negative) cells using a fluorescence microscope or high-content imager.
-
Compare the viability of the antigen-negative cells in the co-culture with the viability of the antigen-negative cells cultured alone to determine the extent of the bystander effect.
The Antibody-Drug Conjugate Construct
The efficacy of a topoisomerase I inhibitor-based ADC is not solely dependent on the payload but is a result of the interplay between the antibody, the linker, and the payload.
Caption: Core Components of a Topoisomerase I Inhibitor ADC.
Conclusion
Topoisomerase I inhibitor payloads have emerged as a highly effective class of cytotoxic agents for the development of ADCs, as evidenced by the clinical success of drugs like trastuzumab deruxtecan and sacituzumab govitecan. Their potent, DNA-damaging mechanism of action offers a valuable alternative to microtubule inhibitors. A thorough understanding of their properties, coupled with rigorous in vitro characterization using the detailed protocols provided in this guide, is essential for the successful design and development of the next generation of these promising cancer therapeutics.
References
- 1. inspiralis.com [inspiralis.com]
- 2. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 5. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fmoc-GGFG-Dxd
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Fmoc-GGFG-Dxd, a critical drug-linker conjugate employed in the development of Antibody-Drug Conjugates (ADCs). The synthesis is a two-stage process commencing with the solid-phase peptide synthesis (SPPS) of the tetrapeptide linker, Fmoc-Gly-Gly-Phe-Gly-OH (Fmoc-GGFG-OH), followed by its solution-phase conjugation to the potent topoisomerase I inhibitor, deruxtecan (Dxd). Detailed protocols for both stages are presented, including reagent specifications, reaction conditions, and purification methods. Quantitative data regarding yields and purity are summarized for clarity. Furthermore, this document includes graphical representations of the synthetic workflow and the mechanism of action of Dxd to facilitate a deeper understanding of the process and its biological context.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biopharmaceutical agents designed for the targeted delivery of cytotoxic payloads to cancer cells. A key component of an ADC is the linker, which connects the antibody to the payload and is designed to be stable in circulation but cleavable upon internalization into the target cell. The tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG), is a well-established, enzymatically cleavable linker that is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted cleavage ensures the specific release of the cytotoxic payload within the cancer cell, minimizing off-target toxicity.
Deruxtecan (Dxd), a derivative of exatecan, is a highly potent topoisomerase I inhibitor that induces DNA damage and subsequent apoptosis in cancer cells. The conjugation of Dxd to a GGFG linker, with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group, results in the formation of this compound. This drug-linker is a versatile intermediate for the development of ADCs. The Fmoc group can be removed at a later stage to allow for conjugation to an antibody or other targeting moiety.
This application note provides a detailed protocol for the synthesis of this compound, offering researchers a practical guide for its preparation in a laboratory setting.
Experimental Protocols
The synthesis of this compound is performed in two primary stages:
-
Stage 1: Solid-Phase Peptide Synthesis of Fmoc-Gly-Gly-Phe-Gly-OH
-
Stage 2: Solution-Phase Conjugation of Fmoc-GGFG-OH to Deruxtecan (Dxd)
Stage 1: Solid-Phase Peptide Synthesis of Fmoc-Gly-Gly-Phe-Gly-OH
This stage involves the sequential coupling of Fmoc-protected amino acids on a solid support resin, followed by cleavage to yield the desired tetrapeptide.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether
Equipment:
-
Peptide synthesis vessel
-
Shaker
-
Filtration apparatus
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Lyophilizer
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 1 hour in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% solution of piperidine in DMF and shake for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Confirm the completion of the coupling reaction using a Kaiser test.
-
-
Repeat Fmoc Deprotection and Amino Acid Coupling: Repeat steps 2 and 3 sequentially for Fmoc-Phe-OH and then Fmoc-Gly-OH to assemble the full tetrapeptide sequence (Fmoc-Gly-Gly-Phe-Gly-resin).
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage from Resin:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Concentrate the combined filtrate under a stream of nitrogen.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude Fmoc-GGFG-OH by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain a white powder.
-
-
Characterization: Confirm the identity and purity of the synthesized Fmoc-GGFG-OH using analytical HPLC and mass spectrometry.
Stage 2: Solution-Phase Conjugation of Fmoc-GGFG-OH to Deruxtecan (Dxd)
This stage involves the formation of an amide bond between the carboxylic acid of the Fmoc-GGFG-OH linker and the primary amine of the Dxd payload.
Materials:
-
Fmoc-Gly-Gly-Phe-Gly-OH
-
Deruxtecan (Dxd)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system or preparative HPLC
Protocol:
-
Reaction Setup:
-
Dissolve Fmoc-GGFG-OH (1.2 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.2 eq.) and DIPEA (3 eq.) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Addition of Dxd:
-
In a separate vial, dissolve Dxd (1 eq.) in anhydrous DMF.
-
Add the Dxd solution to the pre-activated linker solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final this compound product by analytical HPLC, mass spectrometry, and NMR spectroscopy.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions and scale.
| Stage | Parameter | Typical Value |
| Stage 1: SPPS of Fmoc-GGFG-OH | Starting Resin Loading | 0.5 - 1.0 mmol/g |
| Amino Acid Equivalents | 3 eq. per coupling | |
| Coupling Reagent (DIC) | 3 eq. per coupling | |
| Coupling Additive (HOBt) | 3 eq. per coupling | |
| Coupling Time | 2 hours | |
| Fmoc Deprotection Time | 5 + 15 minutes | |
| Overall Yield | 60 - 80% | |
| Purity (after HPLC) | >95% | |
| Stage 2: Conjugation to Dxd | Fmoc-GGFG-OH Equiv. | 1.2 eq. |
| Dxd Equivalents | 1 eq. | |
| Coupling Reagent (HATU) | 1.2 eq. | |
| Base (DIPEA) Equiv. | 3 eq. | |
| Reaction Time | 4 - 6 hours | |
| Yield | 50 - 70% | |
| Purity (after HPLC) | >98% |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Mechanism of Action of Deruxtecan (Dxd)
Caption: Simplified signaling pathway of Dxd-based ADCs.
Application Notes and Protocols: Fmoc-GGFG-Dxd Deprotection Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-GGFG-Dxd is a critical drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This conjugate comprises the potent topoisomerase I inhibitor Dxd, a derivative of exatecan, attached to a cathepsin-cleavable tetrapeptide linker (Gly-Gly-Phe-Gly). The N-terminus of the linker is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. Removal of the Fmoc group is a crucial step to enable the conjugation of the linker-payload to a monoclonal antibody or other targeting moieties. This document provides detailed application notes and protocols for the deprotection of this compound, with a focus on maintaining the integrity of the payload and the peptide linker.
The deprotection of the Fmoc group is achieved through a base-catalyzed β-elimination mechanism. While standard in peptide chemistry, the application of this reaction to a complex molecule like this compound requires careful consideration of the reaction conditions to avoid potential side reactions, such as hydrolysis of the labile lactone ring in the Dxd payload.
Chemical Structures and Deprotection Pathway
The deprotection of this compound exposes the terminal amine of the GGFG linker, making it available for subsequent conjugation reactions.
Caption: General workflow for the deprotection of this compound.
Quantitative Data Summary
While specific quantitative data for the deprotection of this compound is not extensively published, the following table summarizes typical conditions and expected outcomes based on standard solution-phase Fmoc deprotection of complex peptides.
| Parameter | Condition | Expected Outcome | Reference |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | High deprotection efficiency | [1][2] |
| 2% DBU, 2% Piperidine in DMF | Faster deprotection, potential for side reactions | [1] | |
| Reaction Temperature | Room Temperature (20-25°C) | Sufficient for complete reaction | [1] |
| Reaction Time | 30 - 120 minutes | To be optimized by reaction monitoring | [3] |
| Expected Yield | >90% | Dependent on purification method | General Peptide Chemistry |
| Expected Purity | >95% | Achievable with HPLC purification | General Peptide Chemistry |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol describes a standard method for the deprotection of this compound using piperidine in DMF.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diethyl ether (cold)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DMF to a concentration of 10-20 mg/mL in a clean, dry reaction vessel.
-
Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by HPLC-MS at 30-minute intervals. The disappearance of the starting material and the appearance of the deprotected product (H₂N-GGFG-Dxd) will be observed. The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.
-
Re-dissolve the residue in a minimal amount of DMF or a suitable solvent mixture for precipitation.
-
Add the solution dropwise to a stirred, cold solution of diethyl ether (typically 10-20 volumes) to precipitate the deprotected product.
-
Centrifuge the suspension and decant the ether.
-
Wash the precipitate with cold diethyl ether two more times.
-
Dry the resulting solid under vacuum.
-
-
Purification: Purify the crude H₂N-GGFG-Dxd product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by HPLC and mass spectrometry.
Caption: Experimental workflow for standard Fmoc deprotection.
Protocol 2: Analytical Methods for Monitoring Deprotection
Accurate monitoring is crucial for determining the endpoint of the deprotection reaction, preventing over-exposure to basic conditions.
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Procedure: Inject small aliquots of the reaction mixture at time points (e.g., 0, 30, 60, 90, 120 minutes) to track the disappearance of the this compound peak and the appearance of the H₂N-GGFG-Dxd peak.
B. Mass Spectrometry (MS)
-
Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer to confirm the mass of the starting material and the deprotected product.
-
Expected [M+H]⁺ for this compound: ~1063.1 g/mol
-
Expected [M+H]⁺ for H₂N-GGFG-Dxd: ~841.0 g/mol
-
Discussion and Considerations
-
Stability of the Dxd Payload: The Dxd payload contains a lactone ring which is susceptible to hydrolysis under basic conditions. While the F-ring of Dxd is thought to provide some stability, prolonged exposure to strong bases should be avoided. Therefore, it is critical to monitor the reaction closely and stop it as soon as the deprotection is complete. Some studies on similar camptothecin derivatives suggest that lactone stability may not be an absolute prerequisite for ADC efficacy, as the acidic environment of lysosomes can favor the active, closed-ring form.
-
Alternative Deprotection Reagents: For substrates sensitive to piperidine, a milder base or a different deprotection system can be considered. A mixture of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can lead to faster deprotection times, potentially minimizing exposure to basic conditions. However, DBU is a non-nucleophilic base and requires piperidine to scavenge the dibenzofulvene byproduct.
-
Purity of Reagents: Use of high-purity, anhydrous solvents and reagents is essential to prevent side reactions and ensure high yields.
-
Work-up and Purification: The precipitation step with cold diethyl ether is crucial for removing the bulk of the DMF and the dibenzofulvene-piperidine adduct. Subsequent purification by reverse-phase HPLC is necessary to obtain a highly pure product suitable for conjugation.
Logical Relationships in ADC Synthesis
The deprotection of this compound is a key step in the overall synthesis of an ADC. The following diagram illustrates the logical relationship between the components and processes.
Caption: Logical flow from payload-linker synthesis to final ADC.
References
Application Notes and Protocols for the Step-by-Step Preparation of Fmoc-GGFG-Dxd Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2] These complex molecules consist of a monoclonal antibody (mAb) specific to a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker connecting the two.[2] The linker plays a crucial role in the stability and efficacy of the ADC, ensuring that the payload remains attached to the antibody in circulation and is efficiently released at the target site.[1]
This document provides a detailed, step-by-step protocol for the preparation of an antibody-drug conjugate utilizing a Fmoc-protected Gly-Gly-Phe-Gly (GGFG) peptide linker and the topoisomerase I inhibitor payload, Dxd (deruxtecan). The GGFG linker is designed to be cleaved by lysosomal enzymes, such as cathepsin B, which are often upregulated in the tumor microenvironment, leading to the specific release of the cytotoxic payload within the cancer cells.[3] The conjugation strategy outlined here is based on the reaction of a maleimide-functionalized drug-linker with free thiol groups generated by the reduction of interchain disulfide bonds on the monoclonal antibody.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below. All reagents should be of high purity and appropriate for pharmaceutical or research-grade applications.
| Reagent/Material | Supplier | Grade |
| Monoclonal Antibody (e.g., Trastuzumab) | In-house or Commercial | Biopharmaceutical |
| Fmoc-GGFG-Dxd (Maleimide-activated) | Commercial Vendor | >95% Purity |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial Vendor | ≥98% Purity |
| L-Cysteine | Commercial Vendor | ≥98% Purity |
| Sodium Phosphate | Commercial Vendor | ACS Grade |
| Sodium Chloride | Commercial Vendor | ACS Grade |
| Ethylenediaminetetraacetic acid (EDTA) | Commercial Vendor | ACS Grade |
| Dimethyl sulfoxide (DMSO) | Commercial Vendor | Anhydrous |
| Acetonitrile (ACN) | Commercial Vendor | HPLC Grade |
| Trifluoroacetic acid (TFA) | Commercial Vendor | HPLC Grade |
| Ammonium Sulfate | Commercial Vendor | ACS Grade |
| Isopropanol | Commercial Vendor | HPLC Grade |
| Deionized Water | In-house | 18.2 MΩ·cm |
| Spin Desalting Columns (e.g., G-25) | Commercial Vendor | Appropriate MWCO |
| HIC Column (e.g., TSKgel Butyl-NPR) | Commercial Vendor | Analytical/Prep |
| SEC Column (e.g., Agilent AdvanceBio SEC) | Commercial Vendor | Analytical |
Experimental Protocols
The preparation of the this compound ADC can be broken down into three main stages: Antibody Reduction, Drug-Linker Conjugation, and ADC Purification and Characterization.
Stage 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This stage involves the use of a reducing agent, such as TCEP, to selectively reduce the interchain disulfide bonds of the monoclonal antibody, thereby generating free thiol groups for conjugation. The extent of reduction directly influences the final drug-to-antibody ratio (DAR).
Protocol:
-
Antibody Preparation: Prepare a solution of the monoclonal antibody at a concentration of 10 mg/mL in a phosphate-buffered saline (PBS) solution containing 1 mM EDTA.
-
Reduction Reaction Setup: For a target DAR of approximately 4, add a solution of TCEP to the antibody solution to achieve a final molar ratio of TCEP to antibody of approximately 4.2:1. The reaction buffer should be adjusted to a pH of approximately 7.4-8.0.
-
Incubation: Incubate the reaction mixture at 37°C for 1 to 2 hours with gentle agitation.
-
Removal of Excess Reducing Agent: Immediately following incubation, remove the excess TCEP using a desalting spin column (e.g., G-25) equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4). This step is critical to prevent the quenching of the maleimide group in the subsequent step. The reduced antibody should be kept on ice and used immediately.
Quantitative Parameters for Antibody Reduction:
| Parameter | Value | Reference |
| Antibody Concentration | 10 mg/mL | |
| TCEP:Antibody Molar Ratio (for DAR ~4) | ~4.2:1 | |
| Incubation Temperature | 37°C | |
| Incubation Time | 1-2 hours | |
| Reaction pH | 7.4 - 8.0 |
Stage 2: Conjugation of this compound to Reduced Antibody
In this stage, the maleimide-activated this compound is added to the reduced antibody solution. The maleimide group reacts with the free thiol groups on the antibody to form a stable thioether bond.
Protocol:
-
Drug-Linker Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
Conjugation Reaction: Add the this compound stock solution to the chilled, reduced antibody solution. A typical molar excess of the drug-linker to the antibody is in the range of 4.6:1 for a target DAR of 4. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (typically <10% v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture on ice (or at 4°C) for 1 hour with gentle mixing.
-
Quenching the Reaction: To cap any unreacted thiol groups on the antibody and remove excess maleimide-drug-linker, add a solution of L-cysteine to the reaction mixture at a concentration that is in approximately 20-fold molar excess to the drug-linker. Incubate for an additional 15-30 minutes on ice.
Quantitative Parameters for Conjugation:
| Parameter | Value | Reference |
| Drug-Linker:Antibody Molar Ratio (for DAR ~4) | ~4.6:1 | |
| Incubation Temperature | 4°C (on ice) | |
| Incubation Time | 1 hour | |
| Quenching Agent | L-Cysteine | |
| Cysteine:Drug-Linker Molar Ratio | ~20:1 |
Stage 3: ADC Purification and Characterization
Purification is essential to remove unconjugated drug-linker, residual reagents, and to separate ADC species with different DARs. Characterization is then performed to assess the quality of the prepared ADC.
Purification Protocol:
-
Initial Purification: The crude ADC mixture can be purified using a desalting column to remove excess quenching reagent and unconjugated drug-linker.
-
Chromatographic Purification: For a more refined purification and to separate different DAR species, hydrophobic interaction chromatography (HIC) is the method of choice.
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes is typically used to elute the different ADC species. Unconjugated antibody will elute first, followed by ADCs with increasing DARs.
-
Fractions corresponding to the desired DAR can be collected.
-
Characterization Protocols:
-
Drug-to-Antibody Ratio (DAR) Determination by HIC:
-
The purified ADC is analyzed by analytical HIC using the same or a similar gradient as in the purification step.
-
The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated.
-
The weighted average DAR is calculated using the following formula:
-
Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
-
-
-
Aggregate Analysis by Size Exclusion Chromatography (SEC):
-
SEC is used to determine the amount of high molecular weight species (aggregates) in the final ADC product.
-
Mobile Phase: A typical mobile phase is an aqueous buffer such as 0.2 M potassium phosphate with 0.25 M potassium chloride at pH 6.2.
-
The ADC sample is injected onto an appropriate SEC column, and the percentage of aggregate is determined by integrating the peak corresponding to the high molecular weight species relative to the total peak area.
-
-
Mass Spectrometry (MS) for Identity Confirmation:
-
Liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the identity of the ADC and its different drug-loaded forms.
-
The ADC can be analyzed intact or after reduction to separate the light and heavy chains.
-
The observed masses of the unconjugated antibody and the different drug-loaded species can be used to confirm successful conjugation and determine the DAR.
-
Quantitative Data Summary for Characterization:
| Analysis | Method | Key Parameters | Expected Outcome | Reference |
| DAR Determination | HIC-HPLC | Gradient elution with decreasing salt concentration | Separation of species with different DARs (0, 2, 4, 6, 8) | |
| Aggregate Analysis | SEC-HPLC | Isocratic elution with aqueous mobile phase | Quantitation of monomer, dimer, and higher-order aggregates | |
| Identity Confirmation | LC-MS | Intact or reduced mass analysis | Confirmation of correct mass for antibody and drug-loaded species |
Visualizations
Workflow for this compound ADC Preparation
Caption: Overall workflow for the preparation of this compound ADC.
Logical Relationship of ADC Components
Caption: The relationship between the core components of the ADC.
Conclusion
The protocol described in these application notes provides a comprehensive guide for the preparation of a this compound antibody-drug conjugate. By carefully controlling the reaction conditions, particularly during the antibody reduction and conjugation steps, it is possible to produce ADCs with a desired drug-to-antibody ratio. The subsequent purification and characterization steps are critical for ensuring the quality, purity, and homogeneity of the final product. This detailed methodology will be a valuable resource for researchers and scientists in the field of drug development, facilitating the synthesis and evaluation of this promising class of targeted cancer therapeutics.
References
Application Notes and Protocols for the Analytical Characterization of Fmoc-GGFG-Dxd
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of Fmoc-GGFG-Dxd, a pivotal drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). The protocols outlined below are essential for ensuring the identity, purity, and stability of this critical reagent.
Introduction
This compound is a drug-linker conjugate composed of a fluorenylmethyloxycarbonyl (Fmoc) protected tetrapeptide (Gly-Gly-Phe-Gly) linked to the potent topoisomerase I inhibitor, Dxd.[1][2] The Fmoc protecting group allows for selective deprotection and subsequent conjugation to a monoclonal antibody or other targeting moiety.[3][4] Accurate and robust analytical methods are crucial for the quality control and characterization of this complex molecule throughout the drug development process.
Molecular Structure:
-
Chemical Formula: C₅₇H₅₅FN₈O₁₂[3]
-
Molecular Weight: Approximately 1063.09 g/mol
The analytical workflow for this compound characterization typically involves a combination of chromatographic and spectroscopic techniques to assess its identity, purity, and quantity.
Caption: Structure of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Analysis
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of this compound and identifying any synthesis-related or degradation impurities.
Experimental Protocol: RP-HPLC
Caption: RP-HPLC workflow for purity analysis.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Diluent: Dimethyl sulfoxide (DMSO) and Mobile Phase A.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 35 | 95 | 5 |
-
Data Analysis:
-
Integrate the peak areas of all observed peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Mass Spectrometry (MS) for Identity Confirmation
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is employed to confirm the molecular weight and structural integrity of this compound.
Experimental Protocol: ESI-MS/MS
Caption: ESI-MS/MS workflow for identity confirmation.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid (FA), LC-MS grade.
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration of approximately 10 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 100-1500.
-
MS/MS: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.
-
-
Data Analysis:
-
Confirm the presence of the protonated molecular ion ([M+H]⁺) corresponding to the calculated exact mass of this compound.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the sequence of the peptide linker and the presence of the Dxd payload.
-
Expected Quantitative Data:
| Parameter | Expected Value |
| [M+H]⁺ (monoisotopic) | ~1063.39 Da |
| [M+Na]⁺ (monoisotopic) | ~1085.37 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are powerful techniques for the detailed structural characterization of this compound, confirming the connectivity of atoms within the molecule.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra at a constant temperature (e.g., 25 °C).
-
For more detailed structural information, 2D NMR experiments such as COSY, TOCSY, and HSQC can be performed.
-
-
Data Analysis:
-
Assign the proton and carbon signals to the corresponding atoms in the this compound structure.
-
Confirm the presence of characteristic signals for the Fmoc group, the amino acid residues of the GGFG linker, and the Dxd payload.
-
UV-Vis Spectrophotometry for Quantification
UV-Vis spectrophotometry can be used for the quantitative determination of this compound, particularly by monitoring the deprotection of the Fmoc group.
Experimental Protocol: Quantification of Fmoc Group
This protocol is useful for determining the concentration of this compound or for monitoring its deprotection.
Caption: UV-Vis workflow for Fmoc quantification.
Instrumentation:
-
UV-Vis spectrophotometer.
Reagents:
-
Dimethylformamide (DMF).
-
Piperidine.
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of DMF.
-
-
Fmoc Deprotection:
-
To a known volume of the sample solution, add a solution of 20% piperidine in DMF.
-
Allow the reaction to proceed for 30 minutes at room temperature to ensure complete deprotection and formation of the dibenzofulvene-piperidine adduct.
-
-
UV-Vis Measurement:
-
Measure the absorbance of the solution at 301 nm against a blank of 20% piperidine in DMF.
-
-
Calculation:
-
Calculate the concentration of the Fmoc group using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance.
-
ε is the molar absorptivity of the dibenzofulvene-piperidine adduct (approximately 7800 M⁻¹cm⁻¹ at 301 nm).
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration in mol/L.
-
-
Quantitative Data Summary:
| Analytical Technique | Parameter | Typical Value/Range |
| RP-HPLC | Purity | > 95% |
| Main Peak Retention Time | Dependent on specific conditions | |
| ESI-MS | [M+H]⁺ | 1063.39 ± 0.02 Da |
| UV-Vis | Molar Absorptivity (Fmoc adduct) | ~7800 M⁻¹cm⁻¹ at 301 nm |
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of HPLC, mass spectrometry, NMR, and UV-Vis spectrophotometry ensures the accurate assessment of the identity, purity, and quantity of this critical drug-linker conjugate, thereby supporting the development of safe and effective Antibody-Drug Conjugates. Adherence to these protocols will enable researchers, scientists, and drug development professionals to maintain high standards of quality control in their work.
References
- 1. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolite fingerprinting of Camptotheca acuminata and the HPLC-ESI-MS/MS analysis of camptothecin and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for GGFG Linker Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). Its susceptibility to cleavage by specific lysosomal proteases, such as cathepsins, enables the targeted release of cytotoxic payloads within cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2] This document provides detailed protocols for conducting in vitro GGFG linker cleavage assays, methods for data analysis, and a summary of relevant quantitative data.
The GGFG linker's stability in the bloodstream and its efficient cleavage within the lysosomal environment of tumor cells are key to its success in ADCs like Trastuzumab deruxtecan (Enhertu).[1][3] The GGFG motif is recognized and cleaved by lysosomal proteases, particularly Cathepsin L and to a lesser extent, Cathepsin B, after the ADC is internalized by the target cell.[4] Understanding the kinetics and efficiency of this cleavage is paramount for the development and optimization of novel ADCs.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of ADC internalization and subsequent payload release, and the general workflow for an in vitro GGFG linker cleavage assay.
References
Application Notes: Developing Xenograft Models for Fmoc-GGFG-Dxd ADC Testing
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] An ADC consists of three main components: a monoclonal antibody that targets a specific tumor antigen, a cytotoxic payload, and a chemical linker that connects them.[1][3] This document focuses on ADCs utilizing a cleavable Fmoc-GGFG-Dxd system. The linker, comprised of the tetrapeptide Gly-Gly-Phe-Gly (GGFG), is designed to be stable in circulation and cleaved by lysosomal enzymes like cathepsins, which are often upregulated in the tumor microenvironment.[4] Upon cleavage, the payload, Dxd (a derivative of exatecan), a potent topoisomerase I inhibitor, is released, leading to DNA damage and apoptosis.
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are indispensable tools for the preclinical evaluation of ADCs. PDX models, created by implanting patient tumor tissue into immunodeficient mice, are particularly valuable as they retain the genetic and phenotypic heterogeneity of the original tumor, offering a more clinically relevant platform for assessing efficacy and resistance mechanisms. These application notes provide detailed protocols for establishing xenograft models and evaluating the in vivo efficacy of this compound ADCs.
Mechanism of Action of GGFG-Dxd ADCs
The therapeutic effect of a GGFG-Dxd ADC is initiated by the specific binding of its antibody component to a target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex. The complex is then trafficked to the lysosome. Inside the acidic environment of the lysosome, proteases such as cathepsin B and L cleave the GGFG tetrapeptide linker. This cleavage releases the Dxd payload into the cytoplasm. Dxd, being membrane-permeable, can also diffuse into neighboring tumor cells, creating a "bystander effect" that can eliminate antigen-negative cells within the tumor. Once inside the nucleus, Dxd inhibits the topoisomerase I enzyme, leading to DNA single-strand breaks, which convert to double-strand breaks during DNA replication, ultimately inducing apoptotic cell death.
Protocols for Xenograft Model Development and ADC Testing
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
PDX models are highly valued for preclinical oncology research as they closely mirror the characteristics of the original patient tumor. This protocol outlines the key steps for establishing a PDX model.
Materials:
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice)
-
Sterile transport medium (e.g., DMEM with antibiotics) on ice
-
Sterile surgical instruments
-
Matrigel (optional, can improve engraftment rates)
-
Anesthesia and analgesics
-
Calipers for tumor measurement
Methodology:
-
Patient Consent and Tissue Acquisition: Obtain informed consent from patients according to institutional guidelines. Collect fresh tumor tissue immediately after surgical resection and place it in a sterile tube with transport medium on ice.
-
Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove blood and necrotic debris. Mince the tissue into small fragments (1-2 mm³).
-
Surgical Implantation: Anesthetize the mouse. Make a small incision on the flank and create a subcutaneous pocket using blunt dissection. Implant one or two tumor fragments into the pocket, with or without Matrigel. Close the incision with surgical clips or sutures.
-
Tumor Growth Monitoring: Monitor the mice at least twice weekly for tumor formation and growth. Measure tumor dimensions with calipers and calculate the volume using the formula: Volume = (Length x Width²) / 2 .
-
Passaging and Expansion: When a tumor reaches a predetermined size (e.g., 500-1000 mm³), euthanize the mouse and aseptically resect the tumor. Process the tumor as described in Step 2 and implant fragments into a new cohort of mice to expand the model (P1 generation).
-
Model Characterization and Banking: After 2-3 passages, characterize the PDX model by comparing its histology and genetic profile to the original patient tumor. Cryopreserve tumor fragments for future use.
Protocol 2: In Vivo Efficacy Testing of this compound ADC
This protocol describes a typical efficacy study in established xenograft models to evaluate the anti-tumor activity of an ADC.
Methodology:
-
Model Expansion and Cohort Randomization: Expand the desired CDX or PDX model to generate a cohort of tumor-bearing mice. Once tumors reach an average volume of 100-200 mm³, randomly assign mice to treatment groups (typically 6-10 mice per group). Common groups include:
-
Vehicle Control (e.g., PBS)
-
This compound ADC
-
Non-binding Isotype Control ADC
-
Unconjugated Antibody
-
-
Treatment Administration: Administer the ADC, typically via intravenous (IV) injection, at the predetermined dose and schedule (e.g., once every two weeks).
-
Data Collection: Monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
-
Endpoint and Analysis: The study may be terminated when tumors in the control group reach a maximum allowed size or after a set duration. Efficacy is assessed by calculating Tumor Growth Inhibition (TGI). At the end of the study, tumors and other tissues can be collected for pharmacodynamic (PD) and histological analysis.
Protocol 3: Pharmacokinetic (PK) Analysis
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
Methodology:
-
Study Design: Administer a single IV dose of the this compound ADC to non-tumor-bearing or tumor-bearing mice.
-
Sample Collection: Collect blood samples via sparse or serial sampling at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks) post-injection.
-
Analyte Measurement: Process blood to plasma. Use methods like ELISA or LC-MS/MS to measure concentrations of:
-
Total antibody
-
ADC (conjugated antibody)
-
Released payload (Dxd)
-
-
Data Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Protocol 4: Histology and Immunohistochemistry (IHC)
IHC is used to visualize the effects of the ADC on the tumor tissue and to confirm the mechanism of action.
Methodology:
-
Tissue Processing: At the study endpoint, resect tumors and fix them in 10% neutral buffered formalin for 24 hours. Dehydrate the tissues and embed them in paraffin.
-
Sectioning and Staining: Cut 4-5 µm sections and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with a serum block (e.g., goat serum).
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with a HRP-conjugated secondary antibody.
-
Visualize with a chromogen like DAB and counterstain with hematoxylin.
-
-
Analysis: A pathologist scores the slides for staining intensity and the percentage of positive cells.
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy comparison between treatment groups.
Table 1: Example of In Vivo Efficacy Data Summary
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
|---|---|---|---|---|
| Vehicle Control | - | 1500 ± 150 | - | +2.5 ± 1.0 |
| This compound ADC | 3 | 250 ± 45 | 83.3 | -5.0 ± 1.5 |
| Isotype Control | 3 | 1450 ± 130 | 3.3 | +2.0 ± 1.2 |
Table 2: Example of Pharmacokinetic Parameter Summary
| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | t½ (hours) | CL (mL/h/kg) |
|---|---|---|---|---|
| Total Antibody | 100.5 | 15,000 | 250 | 0.2 |
| ADC | 98.2 | 12,500 | 180 | 0.24 |
Table 3: Example of Immunohistochemistry Scoring Summary
| Treatment Group | Ki67 (% positive) | Cleaved Caspase-3 (H-Score) | γH2A.X (% positive) |
|---|---|---|---|
| Vehicle Control | 85 ± 5 | 10 ± 3 | 5 ± 2 |
| this compound ADC | 15 ± 4 | 220 ± 25 | 75 ± 8 |
References
Application Notes and Protocols for Fmoc-GGFG-Dxd in Bioconjugation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-GGFG-Dxd is a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). It comprises a cleavable tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG), and a potent topoisomerase I inhibitor payload, Dxd (deruxtecan).[1][2][3] The GGFG linker is designed for selective cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[4][5] This targeted release mechanism enhances the therapeutic window of the resulting ADC by minimizing systemic toxicity and maximizing cytotoxic payload delivery to cancer cells. The Dxd payload is a highly potent cytotoxic agent that induces DNA damage and apoptosis in target cells. Furthermore, the membrane-permeable nature of Dxd allows for a "bystander effect," where it can eliminate neighboring antigen-negative tumor cells, thereby addressing tumor heterogeneity.
These application notes provide a comprehensive guide to the use of this compound in bioconjugation studies, including detailed protocols for ADC synthesis, characterization, and in vitro evaluation.
Mechanism of Action of GGFG-Dxd based ADCs
The therapeutic efficacy of an ADC constructed with a GGFG-Dxd linker relies on a multi-step process that ensures targeted drug delivery and activation.
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes.
-
Linker Cleavage: Within the lysosome, proteases, primarily cathepsins, recognize and cleave the GGFG tetrapeptide linker.
-
Payload Release and Action: This cleavage releases the Dxd payload into the cytoplasm. Dxd then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA double-strand breaks and ultimately, apoptosis.
-
Bystander Effect: The released, membrane-permeable Dxd can diffuse out of the target cell and kill adjacent tumor cells that may not express the target antigen.
Data Presentation
Table 1: In Vitro Cytotoxicity of Dxd and Trastuzumab Deruxtecan (T-DXd)
| Cell Line | Cancer Type | HER2 Expression | Compound | IC50 (ng/mL) |
| SK-OV-3 | Ovarian | High | T-DXd | > 10,000 |
| NCI-N87 | Gastric | High | T-DXd | 82.6% inhibition |
| YCC-33 | Gastric | High | T-DXd | 79.6% inhibition |
| YCC-38 | Gastric | High | T-DXd | 94.4% inhibition |
| SNU-216 | Gastric | High | T-DXd | 58.3% inhibition |
| MCF10A (HER2 OE) | Breast | High | T-DXd | ~1 (µg/mL) |
| ARK2 (TROP2 3+) | Uterine Serous | - | Dato-DXd | 0.11 (µg/mL) |
| ARK20 (TROP2 3+) | Uterine Serous | - | Dato-DXd | 0.11 (µg/mL) |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.
Table 2: Physicochemical and Stability Properties of GGFG-Dxd Linker
| Parameter | Value/Observation | Reference |
| Linker Type | Enzymatically cleavable tetrapeptide (GGFG) | |
| Cleavage Enzyme | Cathepsins (e.g., Cathepsin L) | |
| Typical DAR | ~8 | |
| Plasma Stability | High stability, with minimal premature payload release. | |
| Bystander Effect | Yes, due to membrane-permeable Dxd payload. |
Experimental Protocols
Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis with this compound
This protocol outlines the steps for the deprotection of the Fmoc group from this compound and subsequent conjugation to a monoclonal antibody via thiol-maleimide chemistry.
Materials and Equipment:
-
This compound
-
Monoclonal antibody (mAb)
-
Piperidine
-
Dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated GGFG-Dxd (deprotected)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
-
HPLC system with a Hydrophobic Interaction Chromatography (HIC) column
-
Centrifugal concentrators
Workflow Diagram:
Caption: Workflow for ADC synthesis using this compound.
Procedure:
-
Fmoc Deprotection of this compound: a. Dissolve this compound in DMF. b. Add a solution of 20% (v/v) piperidine in DMF to the this compound solution. c. Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by HPLC. d. Upon completion, purify the deprotected GGFG-Dxd linker-drug using preparative HPLC. e. Lyophilize the purified product to obtain the deprotected linker-drug.
-
Antibody Reduction: a. Prepare the antibody in PBS at a concentration of 5-10 mg/mL. b. Add a 10-20 molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. d. Remove excess TCEP using a desalting column equilibrated with PBS.
-
Conjugation Reaction: a. Immediately after purification, add the deprotected GGFG-Dxd (with a maleimide group) to the reduced antibody solution. A 5-10 molar excess of the linker-drug over the antibody is recommended. b. Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, protected from light. c. Quench the reaction by adding an excess of N-acetylcysteine.
-
ADC Purification: a. Purify the ADC from unreacted linker-drug and other small molecules using a desalting column or size-exclusion chromatography. b. Concentrate the purified ADC using a centrifugal concentrator. c. Sterile filter the final ADC solution and store at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Workflow Diagram:
Caption: Workflow for DAR analysis by HIC-HPLC.
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in a high-salt mobile phase A (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
HIC-HPLC Analysis: a. Equilibrate the HIC column (e.g., TSKgel Butyl-NPR) with mobile phase A. b. Inject the prepared ADC sample. c. Elute the ADC species using a decreasing salt gradient with mobile phase B (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol). d. Monitor the elution profile at 280 nm.
-
Data Analysis: a. Integrate the peak areas corresponding to the different drug-loaded species (DAR 0, 2, 4, 6, 8). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Workflow Diagram:
Caption: Workflow for in vitro cytotoxicity MTT assay.
Procedure:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in a 96-well plate at an optimal density and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free Dxd payload. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. b. Aspirate the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 4: Bystander Effect Assay
Workflow Diagram:
Caption: Workflow for bystander effect assay.
Procedure:
-
Cell Seeding: Co-culture antigen-positive cells with antigen-negative cells that have been engineered to express a fluorescent protein (e.g., GFP).
-
ADC Treatment: Treat the co-culture with the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity of the GFP-expressing antigen-negative cells.
-
Data Analysis: A decrease in fluorescence intensity in the co-culture compared to a monoculture of antigen-negative cells treated with the ADC indicates a bystander killing effect.
Protocol 5: In Vitro Plasma Stability Assay
Workflow Diagram:
Caption: Workflow for in vitro plasma stability assay.
Procedure:
-
Incubation: Incubate the ADC in plasma from the desired species (e.g., human, mouse) at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis: Analyze the samples by LC-MS to determine the average DAR over time or by ELISA to quantify the amount of intact ADC. A decrease in DAR or an increase in free payload indicates linker cleavage.
Signaling Pathway
Caption: Simplified signaling pathway of Dxd's mechanism of action.
Conclusion
This compound is a versatile and potent drug-linker for the construction of ADCs with a wide therapeutic window. The protocols and data presented in these application notes provide a robust framework for researchers to synthesize, characterize, and evaluate GGFG-Dxd based ADCs in preclinical studies. Careful optimization of the conjugation process and thorough in vitro characterization are crucial for the successful development of novel and effective ADC therapeutics.
References
- 1. waters.com [waters.com]
- 2. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. biotium.com [biotium.com]
- 5. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Aggregation of Fmoc-GGFG-Dxd ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating aggregation of Antibody-Drug Conjugates (ADCs) utilizing the Fmoc-GGFG linker and the Dxd payload.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Fmoc-GGFG-Dxd ADC aggregation?
A1: Aggregation of this compound ADCs is a multifactorial issue primarily driven by the increased hydrophobicity of the final conjugate.[1][2][3][4] Key contributing factors include:
-
Hydrophobic Nature of the Linker and Payload: The Fmoc-GGFG linker, particularly the phenylalanine residue, and the Dxd (deruxtecan) payload are inherently hydrophobic.[5] Conjugation of these moieties to the antibody surface can expose hydrophobic patches, leading to intermolecular interactions and aggregation.
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic molecules on the antibody surface, thereby increasing the propensity for aggregation.
-
Suboptimal Formulation Conditions: Inappropriate pH, ionic strength, or the absence of stabilizing excipients can promote aggregation. Holding the ADC solution at or near its isoelectric point (pI) can minimize electrostatic repulsion and lead to aggregation.
-
Environmental Stress: Exposure to elevated temperatures, light, and mechanical stress (e.g., agitation, filtration, freeze-thaw cycles) can induce conformational changes and subsequent aggregation.
-
Conjugation Process: The use of organic solvents to dissolve the hydrophobic linker-payload during conjugation can disrupt the antibody's structure and lead to aggregation.
Q2: How can I detect and quantify aggregation in my ADC samples?
A2: Several analytical techniques are commonly employed to detect and quantify ADC aggregation:
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius. | Quantifies the percentage of high molecular weight species (aggregates), dimers, and monomers. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle motion. | Provides the size distribution of particles in solution, including aggregates. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity. | Can be used to characterize the ADC and may provide an indirect measure of aggregation propensity. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on molecular weight under denaturing or non-denaturing conditions. | Visualizes the presence of high molecular weight aggregates. |
| Visual Inspection | Observation for turbidity or precipitation. | Qualitative assessment of gross aggregation. |
Q3: What role do the Fmoc protecting group and the GGFG peptide sequence play in aggregation?
A3: The Fmoc (9-fluorenylmethoxycarbonyl) group is a highly hydrophobic protecting group used during the synthesis of the linker. If residual this compound is present or if the deprotection step is incomplete, this hydrophobicity can significantly contribute to aggregation. The GGFG (Gly-Gly-Phe-Gly) peptide sequence is a cleavable linker designed to be recognized by lysosomal enzymes. While the glycine residues are hydrophilic, the phenylalanine (Phe) residue is hydrophobic and can contribute to the overall hydrophobicity of the ADC, promoting aggregation.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common aggregation issues encountered during the development and handling of this compound ADCs.
Issue 1: High Levels of Soluble Aggregates Detected by SEC
Possible Causes & Troubleshooting Steps:
| Possible Cause | Rationale | Troubleshooting Action |
| Suboptimal Formulation pH | The ADC's net charge is influenced by pH. At its isoelectric point (pI), the net neutral charge can lead to increased aggregation. | Conduct a pH screening study (e.g., pH 4.0 to 7.5) using various buffer systems (e.g., citrate, histidine, acetate) to identify the pH that minimizes aggregation. |
| Inadequate Excipients | Excipients are crucial for stabilizing the ADC. | Surfactants: Add polysorbates (e.g., Polysorbate 20 or 80) to prevent surface-induced aggregation. Sugars/Polyols: Incorporate sucrose or trehalose to act as cryoprotectants and lyoprotectants. Amino Acids: Include arginine or glycine to suppress protein-protein interactions. |
| High DAR | A higher number of hydrophobic payloads increases the likelihood of aggregation. | Optimize the conjugation reaction to target a lower, more homogenous DAR. Purify the ADC to isolate species with the desired DAR using techniques like HIC. |
| Residual Hydrophobic Components | Incomplete removal of the this compound drug-linker or other hydrophobic process-related impurities. | Optimize the purification process (e.g., tangential flow filtration, chromatography) to ensure complete removal of unreacted components. |
Issue 2: Formation of Visible Particles or Precipitation
Possible Causes & Troubleshooting Steps:
| Possible Cause | Rationale | Troubleshooting Action |
| Temperature Excursions | Exposure to elevated temperatures can cause irreversible aggregation. | Maintain strict temperature control throughout manufacturing and storage. Conduct thermal stability studies to define acceptable temperature ranges. |
| Freeze-Thaw Instability | The formulation may not adequately protect the ADC during freeze-thaw cycles. | Increase the concentration of cryoprotectants like sucrose or trehalose. Minimize the number of freeze-thaw cycles. |
| Mechanical Stress | Agitation, pumping, and filtration can induce protein unfolding and aggregation. | Optimize processing parameters, such as using lower flow rates or larger pore size filters. Minimize agitation during handling and storage. |
| Light Exposure | Photo-degradation can lead to aggregation. | Protect the ADC formulation from light at all stages by using amber vials or opaque containers. |
Experimental Protocols
Protocol 1: Formulation Buffer Screening to Minimize Aggregation
Objective: To determine the optimal buffer pH and composition to minimize the aggregation of this compound ADC.
Materials:
-
This compound ADC stock solution
-
Buffer components (e.g., sodium citrate, sodium acetate, L-histidine)
-
Excipients (e.g., sucrose, polysorbate 20, L-arginine)
-
pH meter
-
Size Exclusion Chromatography (SEC-HPLC) system
-
Dynamic Light Scattering (DLS) instrument
Methodology:
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from 4.0 to 7.5 in 0.5 pH unit increments).
-
Formulation Preparation: Dialyze or buffer-exchange the ADC stock solution into each of the prepared buffers. For each pH, prepare formulations with and without a standard concentration of excipients (e.g., 5% sucrose, 0.02% Polysorbate 20).
-
Initial Analysis (T=0): Immediately after preparation, analyze each formulation by SEC-HPLC to determine the initial percentage of high molecular weight (HMW) species. Analyze by DLS to determine the initial particle size distribution.
-
Stress Conditions: Incubate aliquots of each formulation at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1, 2, and 4 weeks).
-
Time-Point Analysis: At each time point, remove the samples from the incubator, allow them to equilibrate to room temperature, and analyze by SEC-HPLC and DLS.
-
Data Analysis: Compare the increase in %HMW species and changes in particle size distribution across the different formulations to identify the optimal buffer system and pH for stability.
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of monomer, dimer, and higher-order aggregates in an this compound ADC sample.
Materials:
-
This compound ADC sample
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8)
-
Protein standards for column calibration
Methodology:
-
System Equilibration: Equilibrate the SEC-HPLC system and column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatographic Separation: Run the separation under isocratic conditions at a constant flow rate (e.g., 0.5 mL/min).
-
Detection: Monitor the column eluent at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to HMW species, monomer, and any fragments. Calculate the percentage of each species relative to the total peak area.
Visualizations
Caption: Factors contributing to this compound ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
Technical Support Center: Optimizing Fmoc Deprotection in Peptide Synthesis
Welcome to the technical support center for optimizing N-α-Fmoc (9-fluorenylmethyloxycarbonyl) deprotection in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this critical step.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete Fmoc deprotection?
A1: Incomplete Fmoc deprotection can manifest in several ways. The most common indicators are the generation of deletion sequences where an amino acid is missing, or truncated peptides.[1] Analytically, this is often observed as unexpected peaks in HPLC chromatograms of the crude peptide.[2] Qualitative colorimetric tests, such as the Kaiser test, will yield a negative result (yellow/colorless beads) after the deprotection step, indicating the absence of free primary amines.[1] However, it's important to note that the Kaiser test is not reliable for N-terminal proline residues, which will give a brownish-red color.[1]
Q2: What are the common causes of incomplete Fmoc deprotection?
A2: Several factors can lead to incomplete removal of the Fmoc group. These include:
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which can physically block the deprotection reagent from accessing the N-terminal Fmoc group. This is particularly common in sequences with repeating hydrophobic residues.[1]
-
Steric Hindrance: Bulky amino acid side chains near the N-terminus can sterically hinder the approach of the piperidine base.
-
Insufficient Deprotection Time: Standard deprotection times may not be adequate for "difficult" sequences that are prone to aggregation or steric hindrance.
-
Degraded Deprotection Reagent: The piperidine solution can degrade over time and should be fresh.
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the growing peptide chains.
Q3: When should I consider using an alternative deprotection reagent to piperidine?
A3: While 20% piperidine in DMF is the standard, alternatives should be considered for "difficult" sequences or to mitigate certain side reactions. For sequences prone to aggregation or steric hindrance, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective, often used at 1-2% in combination with piperidine. To minimize aspartimide formation, especially in Asp-Xxx sequences, a weaker base like piperazine may be used, sometimes in combination with DBU.
Q4: Can extended deprotection times or higher temperatures cause side reactions?
A4: Yes. While extending the deprotection time or increasing the temperature can improve the efficiency of Fmoc removal for difficult sequences, it can also increase the risk of side reactions. Prolonged exposure to basic conditions can lead to aspartimide formation, particularly with Asp-Gly, Asp-Asn, and Asp-Ser sequences. Elevated temperatures can also accelerate racemization. Therefore, any modifications to the standard protocol should be made judiciously and monitored carefully.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to Fmoc deprotection.
Issue 1: Incomplete Deprotection Detected
Symptoms:
-
Yellow or colorless beads from a Kaiser test (for primary amines).
-
Presence of deletion sequences in the final product, confirmed by mass spectrometry.
-
Multiple peaks in the HPLC chromatogram of the crude peptide.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Issue 2: Side Reactions During Deprotection
Symptoms:
-
Unexpected peaks in HPLC, often close to the main product peak.
-
Mass spectrometry data indicating byproducts such as aspartimide formation or piperidinyl adducts.
Mitigation Strategies:
-
Aspartimide Formation: For sequences containing Asp, consider adding 0.1 M HOBt to the piperidine deprotection solution or switching to a weaker base like piperazine. Using sterically hindered protecting groups for Asp can also help.
-
Diketopiperazine (DKP) Formation: This is common with N-terminal dipeptides, especially those containing Proline. Minimizing the time the free N-terminus is exposed to the basic deprotection conditions can help.
-
Racemization: Optimize deprotection time to be the minimum required for complete Fmoc removal. Avoid excessive temperatures.
Quantitative Data Summary
The following tables provide a summary of common deprotection conditions and reagents.
Table 1: Standard and Modified Fmoc Deprotection Protocols
| Protocol | Reagent Composition | Typical Reaction Time | Application Notes |
| Standard | 20% Piperidine in DMF | 5-20 minutes | Suitable for most sequences. Often performed as two separate treatments (e.g., 5 min + 10 min). |
| Extended | 20% Piperidine in DMF | 30 minutes or longer | For sequences prone to aggregation or steric hindrance. |
| DBU Additive | 20% Piperidine, 2% DBU in DMF | 5-15 minutes | For "difficult" sequences with severe aggregation or steric hindrance. |
| Piperazine/DBU | 5% Piperazine, 2% DBU in NMP/DMF | 5-10 minutes | An effective alternative for difficult sequences and can reduce aspartimide formation. |
| 4-Methylpiperidine | 20% 4-Methylpiperidine in DMF | 5-10 minutes | An alternative to piperidine with similar efficiency. |
Table 2: Monitoring Fmoc Deprotection
| Method | Principle | Wavelength (for UV) | Result Interpretation |
| UV-Vis Spectroscopy | Monitors the release of the dibenzofulvene-piperidine adduct in the filtrate. | ~301-312 nm | Absorbance increases and then plateaus upon completion. A return to baseline indicates the reaction is finished. |
| Kaiser Test | Colorimetric test for free primary amines. | N/A | Dark blue beads/solution indicates successful deprotection. Yellow/no color change indicates incomplete deprotection. |
| TNBS Test | Chromogenic assay for detecting primary amines. | N/A | A positive result indicates the presence of free primary amines. |
Key Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate the mixture at room temperature for 5-10 minutes.
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 10-20 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the fulvene-piperidine adduct. The resin is now ready for the next coupling step.
Protocol 2: Qualitative Monitoring with the Kaiser Test
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.
-
Wash the resin beads thoroughly with DMF and then with ethanol.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color:
-
Dark Blue Beads/Solution: Positive result, indicating successful deprotection.
-
Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.
-
Protocol 3: Quantitative Monitoring by UV-Vis Spectroscopy
-
Setup: If using an automated peptide synthesizer, set the UV detector to a wavelength of 301 nm. For manual synthesis, a flow-through spectrophotometer can be used.
-
Collect Filtrate: During the deprotection step(s), continuously flow the effluent from the reaction vessel through the UV detector or collect aliquots of the filtrate.
-
Measure Absorbance: Record the UV absorbance over time. The absorbance will increase as the dibenzofulvene-piperidine adduct is formed.
-
Determine Endpoint: The reaction is complete when the absorbance plateaus and returns to the baseline, indicating that no more Fmoc group is being removed.
Visualizing the Chemistry and Workflow
Caption: The mechanism of Fmoc group removal by piperidine.
References
Troubleshooting Incomplete Fmoc-GGFG-Dxd Conjugation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting incomplete Fmoc-GGFG-Dxd conjugation. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs).[1][2] It consists of three main parts:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A protecting group on the N-terminus of the peptide linker.[3] It must be removed before the linker can be conjugated to another molecule.[3]
-
GGFG (Glycyl-Glycyl-Phenylalanyl-Glycyl): A tetrapeptide linker that is designed to be enzymatically cleavable, allowing for the release of the cytotoxic drug at the target site.[4]
-
Dxd (Deruxtecan): A potent topoisomerase I inhibitor that serves as the cytotoxic payload to kill cancer cells.
Q2: What is the general principle behind conjugating this compound to an antibody or other protein?
A2: The general principle involves a multi-step process. First, the Fmoc protecting group is removed from the N-terminus of the GGFG linker under basic conditions. The newly exposed free amine on the linker is then available to be conjugated to a corresponding reactive group on the antibody or protein. This often involves reacting the linker with a pre-activated antibody, for example, at its lysine or cysteine residues. The choice of conjugation chemistry will dictate the specific reaction conditions.
Q3: How can I confirm if the Fmoc group has been successfully removed?
A3: Successful Fmoc deprotection can be monitored using analytical techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You would expect to see a shift in the retention time of the GGFG-Dxd product compared to the this compound starting material. Mass spectrometry will show a decrease in the molecular weight corresponding to the loss of the Fmoc group (mass of Fmoc = 222.24 g/mol ).
Q4: What are the common analytical techniques to assess the final conjugation reaction?
A4: Several analytical techniques are essential for characterizing the final antibody-drug conjugate (ADC) and determining the success of the conjugation:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method to determine the drug-to-antibody ratio (DAR) and assess the distribution of drug-loaded species.
-
Size Exclusion Chromatography (SEC): SEC is used to identify and quantify aggregation or fragmentation of the ADC, which can be induced by the conjugation of the hydrophobic drug-linker.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to evaluate the overall purity of the conjugate and can also provide information on the DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the molecular weight of the conjugate, confirming the attachment of the drug-linker and helping to identify different conjugated species.
Troubleshooting Guide for Incomplete Conjugation
Incomplete conjugation can arise from various factors throughout the experimental workflow. This guide breaks down the process into key stages and provides potential causes and solutions for common issues.
Problem Area 1: Inefficient Fmoc Deprotection
If the Fmoc group is not completely removed, the subsequent conjugation reaction will be inefficient as the reactive amine on the linker will not be available.
| Potential Cause | Recommended Action | Verification Method |
| Inadequate Base Concentration or Strength | Increase the concentration of the base (e.g., piperidine in DMF) or switch to a stronger base like DBU. | RP-HPLC, LC-MS |
| Short Reaction Time | Extend the deprotection reaction time and monitor the reaction progress at different time points. | RP-HPLC, LC-MS |
| Low Reaction Temperature | Increase the reaction temperature, as low temperatures can slow down the reaction rate. | RP-HPLC, LC-MS |
| Aggregation of the Peptide-Linker | Add chaotropic salts (e.g., LiCl) to the reaction mixture to disrupt hydrogen bonding and reduce aggregation. Consider using a different solvent system, such as NMP or adding DMSO. | Visual inspection for insolubility, RP-HPLC for multiple peaks |
Problem Area 2: Poor Reactivity of the Deprotected GGFG-Dxd
Even with successful Fmoc removal, the deprotected linker may not react efficiently with the target protein.
| Potential Cause | Recommended Action | Verification Method |
| Degradation of the Deprotected Linker | Use the deprotected GGFG-Dxd immediately in the next conjugation step to avoid degradation. | RP-HPLC, LC-MS of the deprotected intermediate |
| Suboptimal pH of the Conjugation Buffer | Optimize the pH of the reaction buffer. For example, conjugation to lysine residues via NHS esters is typically performed at a neutral to slightly basic pH. | Varying pH and analyzing conjugation efficiency by HIC-HPLC |
| Steric Hindrance | If conjugating to a sterically hindered site on the protein, consider engineering the protein to introduce a more accessible conjugation site. | HIC-HPLC, LC-MS to check for low DAR |
| Hydrophobicity and Solubility Issues | The GGFG-Dxd linker is hydrophobic and may precipitate out of aqueous buffers. Add organic co-solvents (e.g., DMSO, DMF) to the reaction mixture to improve solubility. | Visual inspection for precipitation, HIC-HPLC for low DAR |
Problem Area 3: Low Reactivity of the Target Protein (e.g., Antibody)
The issue may lie with the protein to which the drug-linker is being conjugated.
| Potential Cause | Recommended Action | Verification Method |
| Insufficient Activation of Protein Residues | For cysteine conjugation, ensure complete reduction of disulfide bonds using an appropriate reducing agent (e.g., TCEP, DTT). For lysine conjugation, ensure the activating reagent (e.g., NHS ester) is fresh and used in sufficient molar excess. | Ellman's assay for free thiols, HIC-HPLC for DAR |
| Protein Aggregation | The conjugation process, especially with hydrophobic payloads, can induce protein aggregation. Optimize buffer conditions (pH, ionic strength) and consider adding stabilizing excipients. | SEC-HPLC to detect high molecular weight species |
| Incorrect Protein Concentration | Accurately determine the protein concentration before conjugation using a reliable method (e.g., A280 nm absorbance, BCA assay). | UV-Vis spectrophotometry |
Experimental Protocols
Protocol 1: Fmoc Deprotection of this compound
-
Dissolve this compound in a suitable organic solvent (e.g., Dimethylformamide - DMF).
-
Add a solution of 20% piperidine in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC and LC-MS.
-
Once the reaction is complete (disappearance of the starting material peak), precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Dry the product under vacuum and use it immediately for the next step.
Protocol 2: Conjugation of Deprotected GGFG-Dxd to an Antibody via Lysine Residues
-
Prepare the antibody in a suitable conjugation buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4-8.0).
-
Activate the deprotected GGFG-Dxd by reacting it with a suitable linker containing an NHS ester in an anhydrous organic solvent.
-
Add the activated drug-linker solution to the antibody solution in a controlled, dropwise manner with gentle stirring. A common molar excess of the drug-linker is between 5 to 20-fold relative to the antibody.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small molecule with a free amine group (e.g., Tris or glycine).
-
Purify the resulting ADC using a suitable method such as size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted drug-linker and other small molecules.
-
Characterize the purified ADC for DAR, aggregation, and purity using HIC-HPLC, SEC-HPLC, and RP-HPLC.
Visualizing the Process and Troubleshooting Logic
To aid in understanding the experimental workflow and the troubleshooting process, the following diagrams are provided.
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for incomplete conjugation.
References
Technical Support Center: Managing GGFG Linker Hydrophobicity in ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of hydrophobicity associated with the Gly-Gly-Phe-Gly (GGFG) linker in Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the GGFG linker and why is it used in ADCs?
The GGFG (Gly-Gly-Phe-Gly) linker is a tetrapeptide-based, enzymatically cleavable linker used in the construction of ADCs.[1][][3] It connects a cytotoxic payload to a monoclonal antibody, ensuring that the payload remains inactive and the ADC remains stable in systemic circulation.[1][] Upon internalization into a target cancer cell, the GGFG sequence is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This specific cleavage mechanism allows for the controlled release of the cytotoxic drug inside the cancer cell, minimizing off-target toxicity. The GGFG linker is known for its greater stability in the bloodstream compared to acid-cleavable or glutathione-cleavable linkers.
Q2: What are the main problems associated with the hydrophobicity of the GGFG linker and its payload?
The conjugation of hydrophobic payloads, often in conjunction with linkers like GGFG, can significantly increase the overall hydrophobicity of the ADC. This increased hydrophobicity can lead to several challenges during ADC development and can negatively impact its therapeutic window. Key problems include:
-
Aggregation: Increased hydrophobicity is a major driver of ADC aggregation. Aggregated ADCs can be difficult to manufacture and purify, and they may exhibit altered pharmacokinetic properties and potentially induce an immunogenic response.
-
Reduced Solubility: Hydrophobic ADCs often have poor solubility, which can complicate formulation and administration.
-
Faster Clearance: Highly hydrophobic ADCs, especially those with a high drug-to-antibody ratio (DAR), tend to be cleared more rapidly from circulation, primarily by the liver. This reduces the amount of ADC that reaches the tumor, potentially compromising efficacy.
-
Off-Target Toxicity: Increased hydrophobicity can lead to non-specific uptake of the ADC by healthy tissues, contributing to off-target toxicities.
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the hydrophobicity of an ADC with a GGFG linker?
The Drug-to-Antibody Ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody. For ADCs utilizing cysteine-linked conjugation, the overall hydrophobicity generally increases as the DAR value becomes larger. This is because most cytotoxic payloads are inherently hydrophobic. Studies have shown a direct correlation between increasing payload hydrophobicity and the destabilization of the native antibody structure, leading to a higher propensity for self-association and aggregation. Therefore, a higher DAR can exacerbate the negative effects of hydrophobicity, such as aggregation and faster clearance. For instance, ADCs with a DAR greater than four have been observed to aggregate more readily.
Q4: What strategies can be employed to manage the hydrophobicity of GGFG-linked ADCs?
Several strategies can be implemented to mitigate the hydrophobicity of ADCs containing a GGFG linker:
-
Incorporate Hydrophilic Spacers: Introducing hydrophilic moieties into the linker design is a common and effective approach. Polyethylene glycol (PEG) is a widely used hydrophilic polymer that can be incorporated to mask the hydrophobicity of the payload. Other hydrophilic elements include sugars (glycosylation) or charged groups like sulfonates.
-
Modify the Linker Architecture: The design of the linker itself can be optimized. For example, the ADC Enhertu® utilizes a GGFG cleavage unit in combination with a polar N,O-acetal to reduce overall hydrophobicity.
-
Optimize the Payload: While often constrained by the desired mechanism of action, selecting or modifying a payload to have a more favorable hydrophilic-hydrophobic balance can be beneficial.
-
Control the DAR: As higher DARs often lead to increased hydrophobicity, optimizing the conjugation process to achieve a lower, more homogenous DAR can improve the ADC's properties.
-
Site-Specific Conjugation: Advanced conjugation techniques that allow for the attachment of the linker-drug at specific, defined sites on the antibody can lead to more homogenous ADCs with potentially improved physicochemical properties compared to random conjugation methods.
Troubleshooting Guides
Problem: My GGFG-linked ADC is showing significant aggregation during and after conjugation.
| Potential Cause | Troubleshooting Step |
| High Hydrophobicity of the Linker-Payload | 1. Incorporate a hydrophilic spacer: Consider re-designing the linker to include a PEG chain or other hydrophilic moiety. 2. Lower the DAR: Optimize the conjugation reaction conditions (e.g., molar ratio of linker-drug to antibody, reaction time) to target a lower average DAR. |
| Suboptimal Buffer Conditions | 1. Optimize pH and salt concentration: Screen different buffer systems to find conditions that minimize aggregation. 2. Include excipients: Test the addition of solubility-enhancing excipients to the formulation. |
| High Protein Concentration | Reduce the ADC concentration: Perform conjugation and purification at a lower protein concentration to reduce the likelihood of intermolecular interactions. |
Problem: The in vivo efficacy of my GGFG-linked ADC is lower than expected, and it exhibits rapid clearance.
| Potential Cause | Troubleshooting Step |
| High Hydrophobicity Leading to Rapid Clearance | 1. Introduce a hydrophilic linker: Synthesize a new linker with a hydrophilic component (e.g., PEG) to improve the pharmacokinetic profile. 2. Evaluate a lower DAR: Prepare ADCs with a lower DAR and compare their in vivo performance. |
| Premature Cleavage of the Linker in Circulation | 1. Assess linker stability: Perform in vitro plasma stability assays to determine if the GGFG linker is being prematurely cleaved. While generally stable, this should be verified. 2. Consider alternative stable linkers: If instability is confirmed, explore other stable cleavable or non-cleavable linkers. |
Quantitative Data Summary
| Parameter | Effect of Increased Hydrophobicity | Analytical Technique(s) | References |
| Aggregation | Increased propensity for aggregation and formation of higher-order species. | Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS) | |
| Thermal Stability | Decreased thermal stability of the antibody's CH2 domain. | Differential Scanning Fluorimetry (DSF) | |
| Pharmacokinetics | Accelerated clearance from circulation, often mediated by the liver. | In vivo pharmacokinetic studies in animal models. | |
| Hydrophobicity Index | Higher retention time in Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). | HIC, RP-HPLC |
Experimental Protocols
1. Assessment of ADC Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique used to characterize the hydrophobicity of ADCs and to determine the drug-to-antibody ratio (DAR). The principle of HIC is the separation of molecules based on their surface hydrophobicity in a high salt concentration mobile phase, followed by elution with a decreasing salt gradient.
-
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
-
-
Protocol:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
The retention time of the ADC peaks correlates with their hydrophobicity. ADCs with a higher DAR will have a longer retention time.
-
2. Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments in protein therapeutics.
-
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system
-
Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
ADC sample
-
-
Protocol:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Inject the ADC sample.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Peaks eluting earlier correspond to higher molecular weight species (aggregates), and peaks eluting later correspond to lower molecular weight species (fragments).
-
Quantify the percentage of aggregate by integrating the peak areas.
-
Visualizations
References
Technical Support Center: Stability of Fmoc-GGFG-Dxd in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the drug-linker conjugate Fmoc-GGFG-Dxd in plasma.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its plasma stability important?
A1: this compound is a drug-linker conjugate consisting of three components:
-
Fmoc (9-fluorenylmethoxycarbonyl): A protecting group for the N-terminus of the peptide.
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide linker designed to be cleaved by specific enzymes.
-
Dxd (Deruxtecan): A potent topoisomerase I inhibitor payload.
The stability of this conjugate in plasma is a critical parameter in drug development. High stability is desired to ensure that the cytotoxic payload (Dxd) is not prematurely released into circulation, which could lead to off-target toxicity and reduced efficacy.[1] The linker should ideally be cleaved only after the conjugate has reached its target site, such as the lysosome of a cancer cell.
Q2: What is the expected stability of the GGFG linker in human plasma?
A2: The GGFG tetrapeptide linker is designed to be cleaved by lysosomal proteases, such as cathepsins.[2][3][4] It is known to have greater stability in the bloodstream compared to some other cleavable linkers like Val-Cit, which can be susceptible to premature cleavage by certain plasma enzymes, particularly in rodent plasma.[5] When incorporated into the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd), the GGFG linker demonstrates high stability in human plasma, with minimal release of the Dxd payload over extended periods.
Q3: How stable is the Dxd payload itself in plasma?
A3: Dxd is an exatecan derivative. Exatecan has been shown to be less prone to hydrolysis in human plasma compared to other camptothecin analogs, with about 30% remaining in the active closed-lactone form at equilibrium. This suggests that the payload itself has a degree of inherent stability in plasma.
Q4: Can the Fmoc group be cleaved in plasma?
A4: While the Fmoc group is stable under acidic conditions, it is typically removed by amine bases. While there is no direct evidence for specific enzymatic cleavage of the Fmoc group in plasma in the retrieved search results, the basic nature of some microenvironments could potentially lead to slow, non-enzymatic cleavage. However, significant cleavage of the Fmoc group under physiological plasma conditions (pH 7.4) is generally not expected to be the primary degradation pathway.
Experimental Protocols
In Vitro Plasma Stability Assay for this compound
This protocol outlines a general method to assess the stability of this compound in plasma from various species.
Materials:
-
This compound
-
Human, mouse, rat, or cynomolgus monkey plasma (with anticoagulant such as EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Ethanol (EtOH)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
LC-MS system
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration of 1-10 µM in pre-warmed (37°C) plasma and PBS (as a control for non-enzymatic degradation).
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).
-
-
Protein Precipitation:
-
To stop the enzymatic reaction and precipitate plasma proteins, add a 2-fold volume of a cold ( -20°C) organic solvent mixture, such as acetonitrile/ethanol (1:1, v/v), to each aliquot.
-
Vortex the samples and incubate at -20°C for at least 2 hours (or overnight) to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
-
Sample Analysis (LC-MS):
-
Carefully transfer the supernatant to a new vial for LC-MS analysis.
-
Analyze the samples using a suitable reversed-phase HPLC method coupled to a mass spectrometer.
-
Monitor the disappearance of the parent compound (this compound) and the appearance of potential degradation products over time.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.
-
Determine the half-life (t½) of the compound in plasma by plotting the natural logarithm of the remaining percentage versus time and fitting the data to a first-order decay model.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound | 1. High peptidase activity in the plasma batch: Enzyme activity can vary between different plasma donors. 2. Instability of the Fmoc group: Although less likely, the Fmoc group could be labile under certain conditions. 3. Instability of the Dxd payload: The lactone ring of Dxd could be hydrolyzing. | 1. Test the stability in plasma from multiple donors to assess variability. 2. Include a control compound with a more stable N-terminal protecting group to assess the lability of the Fmoc group. 3. Analyze for the appearance of the hydrolyzed form of Dxd. |
| High variability between replicates | 1. Inconsistent sample handling: Differences in incubation times or temperatures can affect results. 2. Precipitation issues: Incomplete protein precipitation can lead to variable recovery. 3. Non-specific binding: The peptide may adsorb to plasticware. | 1. Ensure precise timing and temperature control for all samples. 2. Optimize the protein precipitation protocol; consider different organic solvents or precipitation times. 3. Use low-binding tubes and pipette tips. |
| No degradation observed | 1. Inactive plasma: The plasma may have been stored improperly, leading to loss of enzymatic activity. 2. Low assay sensitivity: The concentration of the compound may be too low to detect small changes. | 1. Use freshly sourced plasma or plasma that has been stored correctly at -80°C. 2. Increase the initial concentration of the compound or use a more sensitive LC-MS method. |
| Unexpected peaks in LC-MS chromatogram | 1. Degradation products: These could be from cleavage of the peptide backbone, loss of the Fmoc group, or modification of the Dxd payload. 2. Contamination: The sample may be contaminated. | 1. Use tandem mass spectrometry (MS/MS) to identify the structure of the unknown peaks. Expected degradation products could include GGFG-Dxd, Fmoc-GGFG, and free Dxd. 2. Run a blank sample to check for contamination. |
Data Summary
| Component | Species | Matrix | Stability Data |
| GGFG linker (in T-DXd) | Human | Plasma | Highly stable, ~2.1% DXd release after 21 days |
| Exatecan (Dxd analog) | Human | Plasma | ~30% remains in active lactone form at equilibrium |
Visualizations
Experimental Workflow for Plasma Stability Assay
Caption: Experimental workflow for the in vitro plasma stability assay of this compound.
Potential Degradation Pathways of this compound in Plasma
Caption: Potential degradation pathways of this compound in plasma.
References
- 1. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Global Stability of Plasma Proteomes for Mass Spectrometry-Based Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
GGFG Peptide Linker Technical Support Center
Welcome to the technical support center for the GGFG peptide linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the off-target cleavage of GGFG peptide linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for the GGFG peptide linker?
The Gly-Gly-Phe-Gly (GGFG) peptide linker is designed to be stable in systemic circulation and release its cytotoxic payload upon internalization into target cancer cells. The primary mechanism of cleavage is enzymatic degradation within the lysosome, a cellular organelle with a low pH and a high concentration of proteases.[1][2][] Specifically, the GGFG sequence is recognized and cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L.[1][2] Upon cleavage of the amide bond, a self-immolative cascade is often triggered, leading to the release of the free drug.
Q2: What are the primary enzymes responsible for GGFG linker cleavage?
The main enzymes implicated in the cleavage of the GGFG linker are lysosomal cysteine proteases, particularly Cathepsin B and Cathepsin L. While both can process the linker, some studies suggest that Cathepsin L may be more efficient at cleaving the GGFG sequence than Cathepsin B. It is important to note that the enzymatic landscape can vary between different tumor types and even within the tumor microenvironment, potentially involving other proteases.
Q3: What is "off-target cleavage" and why is it a concern?
Off-target cleavage refers to the premature release of the cytotoxic payload from the ADC in non-target tissues or in the systemic circulation, before it reaches the intended cancer cells. This is a significant concern because it can lead to:
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Increased systemic toxicity: The released payload can damage healthy cells, leading to adverse side effects.
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Reduced therapeutic efficacy: Premature drug release diminishes the amount of payload delivered to the tumor, thereby reducing the ADC's effectiveness.
-
Altered pharmacokinetic profile: The stability of the linker directly impacts the ADC's half-life and overall performance in vivo.
Q4: What factors can contribute to the off-target cleavage of the GGFG linker?
Several factors can influence the stability of the GGFG linker and contribute to its off-target cleavage:
-
Enzymes in the tumor microenvironment: Proteases secreted by tumor or stromal cells can potentially cleave the linker extracellularly.
-
Plasma proteases: Although GGFG linkers are designed for plasma stability, some level of susceptibility to plasma enzymes may exist. For some peptide linkers, like Val-Cit, cleavage by neutrophil elastase has been observed.
-
Physicochemical properties of the ADC: High drug-to-antibody ratio (DAR) and payload hydrophobicity can lead to ADC aggregation, which may increase susceptibility to clearance and payload release.
-
Conjugation chemistry: The method used to attach the linker-payload to the antibody can impact stability. For instance, maleimide-based conjugation can sometimes be unstable.
Troubleshooting Guides
Issue 1: Premature Payload Release Observed in Plasma Stability Assays
Possible Causes:
-
Inherent linker instability: The specific GGFG-payload combination may have some susceptibility to plasma enzymes.
-
Assay artifacts: Experimental conditions may be causing artificial degradation.
-
ADC aggregation: Hydrophobic payloads can induce aggregation, leading to instability.
Troubleshooting Steps:
-
Optimize Assay Conditions:
-
Ensure physiological conditions (pH 7.4, 37°C) are maintained throughout the incubation.
-
Use fresh, high-quality plasma from the appropriate species.
-
-
Include Proper Controls:
-
Run a control with the ADC in a buffer (e.g., PBS) to differentiate between plasma-mediated and inherent instability.
-
If available, include a control ADC with a known stable linker.
-
-
Characterize the ADC:
-
Assess the aggregation state of the ADC using techniques like size exclusion chromatography (SEC) or dynamic light scattering (DLS).
-
Confirm the drug-to-antibody ratio (DAR) as high DARs can increase aggregation.
-
-
Modify the Linker or Payload:
-
Consider introducing hydrophilic modifications, such as polyethylene glycol (PEG), to the linker to reduce hydrophobicity and aggregation.
-
Issue 2: High Levels of Off-Target Cytotoxicity in In Vitro Assays
Possible Causes:
-
Extracellular cleavage: Proteases secreted by the cells in culture may be cleaving the linker in the medium.
-
Non-specific uptake: The ADC may be taken up by cells in a non-target-mediated manner.
-
Free payload contamination: The ADC preparation may contain residual, unconjugated payload.
Troubleshooting Steps:
-
Analyze Cell Culture Supernatant:
-
Use LC-MS/MS to detect the presence of released payload in the cell culture medium over time.
-
-
Use a Non-Targeting Control ADC:
-
An isotype control ADC (an antibody that does not bind to the target cells) can help determine the extent of non-specific uptake and cleavage.
-
-
Purify the ADC:
-
Ensure the ADC is thoroughly purified to remove any free payload. Techniques like SEC or dialysis can be used.
-
-
Inhibit Protease Activity:
-
In mechanistic studies, consider adding a broad-spectrum protease inhibitor to the cell culture medium to see if it reduces off-target cytotoxicity.
-
Quantitative Data Summary
The stability of an ADC linker is a critical parameter, often assessed by its half-life in plasma. Below is a summary of reported stability data for GGFG and other common linkers.
| Linker Type | Species | Stability Metric | Observation | Reference |
| GGFG | Mouse, Rat, Human | % Drug Release | 1-2% drug release over 21 days in plasma | |
| GGFG | - | Serum Payload Release | Showed the greatest serum payload release over 14 days compared to a legumain-cleavable linker | |
| Val-Cit-PABC | Mouse, Rat | Susceptibility | Susceptible to carboxylesterase 1C (Ces1C) in plasma | |
| Val-Cit-PABC | Human | Susceptibility | Premature hydrolysis by human neutrophil elastase |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a general method for evaluating the stability of an ADC in plasma.
Materials:
-
ADC of interest
-
Control ADC (optional)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Freshly collected plasma (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Sample collection tubes
-
-80°C freezer
-
Analytical method for quantification (e.g., LC-MS/MS, ELISA)
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.
-
Sample Analysis: Analyze the samples to determine the concentration of intact ADC, released payload, or total antibody.
-
Data Analysis: Plot the percentage of intact ADC or released payload over time to determine the stability profile.
Protocol 2: Detection of Off-Target Cleavage Products by LC-MS/MS
This protocol outlines a method for identifying and quantifying released payload and other cleavage products.
Materials:
-
Plasma or cell culture supernatant samples containing the ADC
-
Acetonitrile
-
Formic acid
-
Internal standard (for quantification)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw samples on ice.
-
Precipitate proteins by adding cold acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of sample).
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add an internal standard if quantitative analysis is required.
-
Evaporate the solvent and reconstitute in an appropriate mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a suitable chromatography method to separate the payload and potential metabolites.
-
Optimize the mass spectrometer settings to detect and fragment the parent ion of the payload and its expected cleavage products.
-
-
Data Analysis:
-
Identify the peaks corresponding to the payload and its metabolites based on their retention times and mass-to-charge ratios.
-
Quantify the amount of released payload by comparing its peak area to that of the internal standard.
-
Visualizations
Caption: Intended intracellular cleavage pathway of a GGFG-linked ADC.
Caption: Troubleshooting workflow for premature payload release.
References
Technical Support Center: Optimizing Drug-to-Antibody Ratios (DAR) with Fmoc-GGFG-Dxd
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fmoc-GGFG-Dxd in the development of antibody-drug conjugates (ADCs). Our aim is to address common challenges encountered during experimental procedures and offer practical solutions to improve your drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a drug-linker conjugate used in the creation of ADCs.[1] It consists of three key parts:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A protecting group on the N-terminus of the linker that is removed under basic conditions to allow for conjugation.[2]
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide linker that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[3][4] This ensures the targeted release of the cytotoxic payload within the cancer cell.[3]
-
Dxd (Deruxtecan): A potent topoisomerase I inhibitor payload. Dxd induces DNA damage in cancer cells, leading to apoptotic cell death.
Q2: What is the mechanism of action of the Dxd payload?
A2: Dxd is a topoisomerase I inhibitor. Its mechanism of action involves the following steps:
-
The ADC binds to the target antigen on the surface of a cancer cell and is internalized.
-
Inside the cell, the GGFG linker is cleaved by lysosomal enzymes, releasing the Dxd payload.
-
Dxd diffuses to the nucleus and binds to the topoisomerase I-DNA complex.
-
This binding prevents the re-ligation of single-strand breaks in the DNA, leading to the accumulation of DNA damage.
-
The extensive DNA damage triggers cellular apoptosis (programmed cell death).
Recent studies have also indicated that Dxd-induced DNA damage can lead to the activation of the cGAS-STING pathway, which can further stimulate an anti-tumor immune response.
Q3: What is a typical target DAR for Dxd-based ADCs?
A3: A higher drug-to-antibody ratio (DAR) is often associated with increased potency of the ADC. For Dxd-based ADCs like Trastuzumab deruxtecan (T-DXd), a high DAR of approximately 8 is achieved. This high DAR is a key feature contributing to its potent anti-tumor activity.
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation of this compound to an antibody, with a focus on achieving a desirable and consistent DAR.
Low Average DAR
Issue: The final ADC product exhibits a lower than expected average DAR.
| Possible Cause | Recommended Troubleshooting Steps |
| Incomplete Fmoc Deprotection | Ensure complete removal of the Fmoc group by optimizing the deprotection conditions. Use a fresh solution of 20% piperidine in DMF. Extend the reaction time or perform a second piperidine treatment. Monitor the deprotection reaction using TLC or LC-MS to confirm the absence of the Fmoc group before proceeding to the conjugation step. |
| Inefficient Antibody Reduction | Incomplete reduction of the antibody's interchain disulfide bonds will result in fewer available thiol groups for conjugation. Optimize the concentration of the reducing agent (e.g., TCEP) and the incubation time. Ensure the reduction buffer is at the optimal pH (typically pH 7.0-7.5). |
| Suboptimal Conjugation Reaction Conditions | The thiol-maleimide reaction is pH-dependent, with an optimal range of 6.5-7.5. At pH values above 7.5, competing reactions with amines can occur, while the reaction is significantly slower at a pH below 6.5. Ensure the conjugation buffer is within this optimal pH range. Optimize the molar ratio of the deprotected GGFG-Dxd linker to the antibody. A higher molar excess of the linker may be required to drive the reaction to completion, but excessive amounts can lead to aggregation. |
| Hydrolysis of Maleimide Group | The maleimide group on the linker is susceptible to hydrolysis, rendering it inactive for conjugation. Prepare the maleimide-activated linker solution immediately before use. Avoid prolonged storage of the linker in aqueous solutions. |
High Levels of Aggregation
Issue: The final ADC product shows significant aggregation, which can lead to reduced efficacy and potential immunogenicity.
| Possible Cause | Recommended Troubleshooting Steps |
| Hydrophobicity of the Dxd Payload | The Dxd payload is hydrophobic, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation. Consider using a lower molar excess of the drug-linker during conjugation to target a slightly lower DAR. Optimize the formulation buffer by screening different excipients (e.g., polysorbate 20, sucrose) that can help to stabilize the ADC and prevent aggregation. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can influence protein solubility and aggregation. Screen different buffer formulations during and after the conjugation process to identify conditions that minimize aggregation. |
| Harsh Reaction Conditions | High temperatures or extreme pH during the conjugation process can lead to antibody denaturation and aggregation. Perform the conjugation reaction at a controlled temperature (e.g., 4°C or room temperature) and ensure the pH remains within the optimal range. |
Experimental Protocols
The following are detailed methodologies for the key experimental steps involved in the preparation of a Dxd-based ADC using this compound.
Fmoc Deprotection of this compound
This protocol describes the removal of the Fmoc protecting group from the N-terminus of the GGFG linker.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Thin Layer Chromatography (TLC) plates or LC-MS for reaction monitoring
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Add the 20% piperidine solution to the this compound solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS to confirm the complete disappearance of the starting material.
-
Once the reaction is complete, remove the solvent under vacuum. The resulting deprotected GGFG-Dxd is typically used immediately in the next step.
Antibody Reduction
This protocol outlines the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM)
-
Reduction Buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
Procedure:
-
Prepare the antibody in the Reduction Buffer at a final concentration of 5 mg/mL.
-
Add a calculated molar excess of TCEP to the antibody solution. The optimal molar excess of TCEP needs to be determined empirically for each antibody to achieve the desired average DAR. A starting point is typically a 10-20 fold molar excess of TCEP per antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
After incubation, immediately remove the excess TCEP using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
Conjugation of Deprotected GGFG-Dxd to Reduced Antibody
This protocol describes the conjugation of the maleimide-activated GGFG-Dxd to the reduced antibody via a thiol-maleimide reaction.
Materials:
-
Reduced monoclonal antibody from the previous step
-
Deprotected GGFG-Dxd (with a maleimide group for thiol reactivity)
-
Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 7.0)
-
Quenching solution (e.g., N-acetylcysteine)
Procedure:
-
Adjust the concentration of the reduced antibody to 5 mg/mL in the Conjugation Buffer.
-
Dissolve the deprotected and maleimide-activated GGFG-Dxd in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the Conjugation Buffer.
-
Add the GGFG-Dxd solution to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups.
-
Ensure the final concentration of the organic solvent in the reaction mixture is below 10% to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes.
Purification and Characterization of the ADC
This protocol provides a general method for purifying the ADC and determining the average DAR.
Materials:
-
Hydrophobic Interaction Chromatography (HIC) column
-
HIC Buffer A (High salt buffer, e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
HIC Buffer B (Low salt buffer, e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with HIC Buffer A.
-
Dilute the quenched conjugation reaction mixture with HIC Buffer A to promote binding to the column.
-
Load the diluted sample onto the equilibrated HIC column.
-
Elute the ADC species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of HIC Buffer B). Species with higher DARs are more hydrophobic and will elute later.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (DAR 0, 2, 4, 6, 8).
-
Calculate the area of each peak to determine the relative abundance of each species.
-
The average DAR can be calculated using the following formula: Average DAR = Σ (% Peak Area of each DAR species × DAR value) / 100
Data Presentation
The following table illustrates how to present quantitative data from an experiment aimed at optimizing the molar ratio of the GGFG-Dxd linker to the antibody. Note: These are example values and the optimal conditions should be determined empirically for your specific antibody and experimental setup.
| Molar Ratio (Linker:Antibody) | Average DAR | % Aggregation |
| 5:1 | 3.8 | 1.2% |
| 10:1 | 6.5 | 2.5% |
| 15:1 | 7.8 | 5.1% |
| 20:1 | 8.1 | 9.8% |
Visualizations
Caption: Experimental workflow for ADC synthesis with this compound.
References
addressing premature linker cleavage in GGFG-based ADCs.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gly-Gly-Phe-Gly (GGFG)-based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of payload release from a GGFG-based ADC?
The GGFG linker is an enzyme-cleavable linker designed to release its cytotoxic payload within the target cancer cells.[1][2] After the ADC binds to a specific antigen on the cancer cell surface, it is internalized through receptor-mediated endocytosis and transported to the lysosome.[2][3] Within the acidic environment of the lysosome, proteases, particularly cathepsin B and cathepsin L, recognize and cleave the GGFG peptide sequence.[1] This enzymatic cleavage liberates the payload, allowing it to exert its cytotoxic effect.
Q2: What are the main causes of premature linker cleavage of GGFG-based ADCs in systemic circulation?
While GGFG linkers are designed for intracellular cleavage, premature cleavage in the bloodstream can occur, leading to off-target toxicity. Potential causes include:
-
Non-specific enzymatic activity: While less common for GGFG compared to other linkers like Val-Cit, some plasma proteases may exhibit low-level activity towards the GGFG sequence.
-
Instability of the overall ADC construct: The chemical properties of the antibody, payload, and the conjugation chemistry itself can influence the overall stability of the ADC, potentially exposing the linker to premature degradation.
-
Suboptimal formulation: The formulation of the ADC, including pH and excipients, plays a crucial role in maintaining its stability. An inappropriate formulation can contribute to linker instability.
Q3: What are the consequences of premature linker cleavage?
Premature release of the cytotoxic payload in systemic circulation is a major concern in ADC development. The primary consequences are:
-
Increased off-target toxicity: The free payload can damage healthy tissues, leading to adverse effects and limiting the maximum tolerated dose of the ADC.
-
Reduced therapeutic efficacy: Less payload reaches the target tumor cells, diminishing the ADC's anti-cancer activity.
-
Altered pharmacokinetic profile: The release of the payload changes the molecular properties of the ADC, affecting its distribution and clearance from the body.
Q4: How does the stability of the GGFG linker compare to other common cleavable linkers like Val-Cit?
The GGFG linker generally exhibits greater stability in the bloodstream compared to some other peptide linkers like Valine-Citrulline (Val-Cit). For instance, Val-Cit linkers have been shown to be susceptible to premature cleavage by enzymes such as human neutrophil elastase, which can contribute to off-target toxicities like neutropenia and thrombocytopenia. While GGFG linkers have slower cleavage kinetics, this often translates to a better safety profile.
Troubleshooting Guide
This guide addresses common issues encountered during the development and characterization of GGFG-based ADCs.
Issue 1: High levels of free payload detected in plasma during in vivo studies.
-
Possible Cause A: Premature linker cleavage.
-
Troubleshooting Steps:
-
In Vitro Plasma Stability Assay: Conduct an in vitro plasma stability assay to confirm the instability. (See Experimental Protocols section for methodology).
-
Linker Modification: If instability is confirmed, consider linker modification strategies. This could involve introducing steric hindrance near the cleavage site to reduce accessibility to plasma proteases.
-
Formulation Optimization: Evaluate and optimize the ADC formulation. Ensure the pH and excipients are stabilizing the construct.
-
-
-
Possible Cause B: Instability of the conjugation chemistry.
-
Troubleshooting Steps:
-
Characterize Conjugation Sites: Analyze the specific sites of drug conjugation on the antibody. Inconsistent or suboptimal conjugation can lead to instability.
-
Alternative Conjugation Strategies: Explore different conjugation chemistries that offer greater stability, such as site-specific conjugation methods.
-
-
Issue 2: Lower than expected efficacy in xenograft models despite good in vitro cytotoxicity.
-
Possible Cause A: Slow or inefficient payload release in the tumor microenvironment.
-
Troubleshooting Steps:
-
Lysosomal Protease Activity Assay: Measure the expression and activity of cathepsin B and L in the target tumor cells. Low levels of these proteases can lead to inefficient linker cleavage.
-
Alternative Linker Sequences: If protease levels are low, consider evaluating alternative peptide linkers that are more sensitive to other lysosomal enzymes.
-
-
-
Possible Cause B: Poor tumor penetration of the ADC.
-
Troubleshooting Steps:
-
Immunohistochemistry (IHC): Perform IHC on tumor sections from treated animals to visualize the distribution of the ADC within the tumor.
-
Antibody Engineering: Consider modifications to the antibody to improve its tumor penetration properties.
-
-
Data Presentation
Table 1: Comparative Stability of Cleavable Linkers in Human Plasma
| Linker Type | Payload | % Intact ADC after 7 days | Reference |
| GGFG | DXd | > 95% | |
| Val-Cit | MMAE | ~80-90% | |
| Hydrazone | Calicheamicin | < 50% |
Note: Data are representative and can vary depending on the specific ADC construct and experimental conditions.
Experimental Protocols
1. In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the GGFG linker and the rate of payload deconjugation in plasma.
-
Methodology:
-
Incubate the GGFG-based ADC at a concentration of 100 µg/mL in human, mouse, and rat plasma at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use two separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method can directly measure the intact ADC, free payload, and any payload-adducts.
-
2. Lysosomal Stability Assay
-
Objective: To evaluate the cleavage of the GGFG linker by lysosomal enzymes.
-
Methodology:
-
Isolate lysosomes from target cancer cells or use commercially available lysosomal fractions.
-
Incubate the GGFG-based ADC with the lysosomal fraction at 37°C in an acidic buffer (pH 4.5-5.5) that mimics the lysosomal environment.
-
Collect samples at various time points.
-
Analyze the samples by LC-MS to measure the rate of payload release.
-
Visualizations
Caption: GGFG-ADC mechanism of action and premature cleavage.
Caption: Troubleshooting workflow for ADC instability.
References
Validation & Comparative
A Head-to-Head Showdown: Fmoc-GGFG-Dxd vs. vc-PABC Linker Stability in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). The stability of this linker in systemic circulation is paramount to prevent premature payload release and associated off-target toxicity, while ensuring efficient cleavage and drug delivery within the target tumor cell. This guide provides an objective comparison of the stability of two prominent protease-cleavable linkers: the tetrapeptide GGFG linker, often seen in conjugates like Fmoc-GGFG-Dxd, and the dipeptide valine-citrulline (vc) linker, commonly coupled with a p-aminobenzyl carbamate (PABC) self-immolative spacer.
This comparison synthesizes available experimental data to illuminate the distinct stability profiles of these two linkers in various biological matrices, offering insights to guide the rational design of next-generation ADCs.
Comparative Stability Data
The following tables summarize quantitative data from various studies, comparing the stability of ADCs featuring GGFG and vc-PABC linkers in plasma from different species and under lysosomal conditions. It is important to note that direct head-to-head comparisons in a single study are limited, and thus the data is compiled from multiple sources.
Table 1: In Vitro Plasma Stability
| Linker Type | ADC Model | Plasma Source | Incubation Time | Stability Metric (% Intact ADC or % Payload Release) | Reference |
| GGFG | DS-8201a (Trastuzumab Deruxtecan) | Human, Rat, Mouse | 21 days | 1-2% drug release | [1] |
| vc-PABC | Site-specific ADC | Human | 28 days | No significant degradation | [2] |
| vc-PABC | Site-specific ADC | Mouse | 4.5 days | Stability is site-dependent and can be low due to Ces1c activity | [3][4] |
| vc-PABC | ITC6104RO | Mouse | In vivo PK study | Relatively unstable | [5] |
Table 2: Lysosomal and Enzymatic Cleavage
| Linker Type | Enzyme/Lysate | Incubation Time | Cleavage Efficiency | Reference |
| GGFG | Cathepsin L | 72 hours | Nearly complete release of DXd | |
| GGFG | Cathepsin B | 72 hours | Minimal activity | |
| vc-PABC | Cathepsin B | 4 hours | Efficient cleavage | |
| vc-PABC | Human Liver Lysosomal Extract | 4 hours | Efficient cleavage |
Experimental Protocols
Accurate assessment of linker stability is crucial for ADC development. The following are detailed methodologies for key experiments cited in the comparison.
In Vitro Plasma Stability Assay (LC-MS Method)
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC and released payload.
Materials:
-
ADC of interest
-
Human, rat, and mouse plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Formic acid
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubation: The ADC is incubated in plasma at a concentration of 1 mg/mL at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation:
-
To measure intact ADC, plasma proteins are precipitated by adding four volumes of cold acetonitrile. The mixture is vortexed and centrifuged at 14,000 rpm for 10 minutes at 4°C. The supernatant is discarded, and the protein pellet is reconstituted in PBS.
-
To measure released payload, the plasma sample is subjected to protein precipitation with acetonitrile. The supernatant containing the released drug is collected for analysis.
-
-
LC-MS Analysis:
-
Intact ADC: The reconstituted protein sample is analyzed by LC-MS. A reversed-phase column is typically used with a gradient of water and acetonitrile containing 0.1% formic acid. The mass spectrometer is operated in positive ion mode to detect the different drug-to-antibody ratio (DAR) species of the ADC. The percentage of intact ADC is calculated by comparing the peak areas of the conjugated antibody at each time point to the time zero sample.
-
Released Payload: The supernatant is analyzed by LC-MS/MS. A specific multiple reaction monitoring (MRM) method is developed for the payload. A standard curve of the payload in plasma is used to quantify the concentration of the released drug.
-
Lysosomal Stability/Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of the ADC linker to cleavage by lysosomal proteases, specifically cathepsin B.
Materials:
-
ADC of interest
-
Recombinant human Cathepsin B
-
Lysosomal lysate (from tumor cells or liver)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Recombinant Cathepsin B is pre-incubated in the assay buffer at 37°C for 15 minutes to ensure activation.
-
Reaction Initiation: The ADC is added to the activated enzyme solution or the lysosomal lysate to a final concentration of 10 µM. The reaction mixture is incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: The reaction is stopped by adding three volumes of cold quenching solution to each aliquot.
-
Sample Preparation: The samples are centrifuged to pellet precipitated proteins. The supernatant containing the released payload is collected.
-
LC-MS/MS Analysis: The concentration of the released payload in the supernatant is quantified using a validated LC-MS/MS method with a standard curve. The rate of cleavage is determined by plotting the concentration of released payload against time.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of linker cleavage and the experimental processes is crucial for a comprehensive understanding.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Battle of ADC Payloads: Deruxtecan (Dxd) vs. MMAE and Other Tubulin Inhibitors
For researchers, scientists, and drug development professionals, the choice of cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. This guide provides an objective comparison of the topoisomerase I inhibitor deruxtecan (Dxd) with the widely used tubulin inhibitor monomethyl auristatin E (MMAE) and other agents in its class, supported by experimental data and detailed methodologies.
This comprehensive analysis delves into the distinct mechanisms of action, comparative efficacy in preclinical models, and key characteristics that differentiate these potent payloads.
Mechanism of Action: Two Distinct Approaches to Cell Killing
The fundamental difference between Dxd and MMAE lies in their cellular targets and mechanisms of inducing apoptosis.
Deruxtecan (Dxd): A Potent Topoisomerase I Inhibitor
Dxd exerts its cytotoxic effect by trapping DNA topoisomerase I-DNA cleavage complexes.[1][2] This leads to the accumulation of DNA single- and double-strand breaks during replication, ultimately triggering apoptotic cell death.[1][2] A key feature of Dxd is its high membrane permeability, which facilitates a potent "bystander effect," enabling it to kill neighboring antigen-negative tumor cells.[]
Monomethyl Auristatin E (MMAE): A Microtubule-Destabilizing Agent
MMAE belongs to the auristatin family of potent antimitotic agents. It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, a crucial apparatus for cell division. This disruption leads to G2/M phase cell cycle arrest and subsequent apoptosis. Like Dxd, MMAE is membrane-permeable and can exert a bystander effect.
Other notable tubulin inhibitors used as ADC payloads include maytansinoid derivatives like DM1 and DM4, which also inhibit microtubule assembly, and auristatin derivatives like MMAF, which is less permeable and thus exhibits a reduced bystander effect compared to MMAE. Tubulin inhibitors can be broadly categorized into microtubule stabilizers (e.g., taxanes) and destabilizers (e.g., vinca alkaloids, auristatins, maytansinoids).
Quantitative Comparison of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro cytotoxicity of ADCs carrying Dxd and MMAE payloads against various cancer cell lines. It is important to note that IC50 values can vary based on the specific antibody, linker, cell line, and experimental conditions.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Anti-Trop-2 ADCs
| Payload | Cell Line | Cancer Type | IC50 (nM) |
| Dxd | CFPAC-1 | Pancreatic Cancer | Subnanomolar |
| MMAE | CFPAC-1 | Pancreatic Cancer | Subnanomolar |
| Dxd | MDA-MB-468 | Breast Cancer | Subnanomolar |
| MMAE | MDA-MB-468 | Breast Cancer | Subnanomolar |
Data sourced from a study comparing anti-Trop-2 ADCs with different payloads.
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Anti-Tissue Factor ADCs in Pancreatic Cancer Cell Lines
| Payload | Cell Line | IC50 of Free Payload (nM) | IC50 of ADC (nM) |
| MMAE | HPAF-II | ~0.1 | ~1 |
| DXd | HPAF-II | ~5 | ~10 |
| MMAE | BxPC-3 | ~0.1 | ~10 |
| DXd | BxPC-3 | ~5 | ~100 |
Data adapted from a study on anti-tissue factor ADCs. Note that in this study, free MMAE was found to be approximately 30-50 times more cytotoxic than free DXd in vitro.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of ADCs. The following data summarizes the antitumor activity of Dxd- and MMAE-conjugated ADCs in various xenograft models.
Table 3: Comparative In Vivo Efficacy of Anti-Trop-2 ADCs
| Payload | Xenograft Model | Tumor Growth Inhibition (TGI) | Outcome |
| Dxd | CFPAC-1 | 98.2% | Superior efficacy |
| MMAE | CFPAC-1 | - | Hardly inhibited tumor growth |
| Dxd | MDA-MB-468 | - | Complete tumor regression |
| MMAE | MDA-MB-468 | - | Complete tumor regression |
Data sourced from a study where SY02-DXd demonstrated superior efficacy in the CFPAC-1 model compared to SY02-MMAE.
Table 4: Comparative In Vivo Efficacy of Anti-ICAM1 ADCs in a Cholangiocarcinoma (CCA) Xenograft Model
| Treatment | Dosage | Tumor Growth Inhibition vs. PBS |
| ICAM1-DXd | 5 mg/kg | 73% |
| ICAM1-MMAE | 5 mg/kg | 62% |
Data from a study indicating that ICAM1-DXd was consistently more effective than ICAM1-MMAE in CCA tumor models.
The Bystander Effect: A Key Differentiator
The ability of a payload to diffuse out of the target cell and kill neighboring antigen-negative cells, known as the bystander effect, is a significant advantage for treating heterogeneous tumors. Both Dxd and MMAE are capable of inducing this effect due to their membrane permeability. However, some studies suggest that Dxd may have a more potent bystander effect due to its higher membrane permeability compared to MMAE. This was demonstrated in a co-culture system where an ICAM1-targeting ADC with a Dxd payload ablated 78% of antigen-negative cells, compared to 33% for the MMAE-conjugated ADC.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess cell viability and determine the IC50 of a cytotoxic agent.
Materials:
-
Cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Replace the existing medium with the ADC solutions.
-
Incubation: Incubate the plate for a period determined by the cell doubling time (typically 48-144 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value using appropriate software.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor activity of ADCs in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nu/nu or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 million cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC and vehicle control intravenously at the specified dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or if significant toxicity is observed.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Signaling Pathways and Workflows
Visualizing the complex biological processes and experimental workflows can aid in understanding the mechanisms and methodologies discussed.
Caption: Mechanism of Action of Deruxtecan (Dxd).
Caption: Mechanism of Action of MMAE.
Caption: Workflow for In Vitro Cytotoxicity Assay.
References
A Comparative Guide to GGFG-Linked ADCs Versus Other Linker Technologies
For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy and safety profile. This guide provides an objective comparison of prominent ADC linker technologies, with a focus on the tetrapeptide GGFG linker, supported by experimental data, to inform rational ADC design. The linker, the chemical bridge between the antibody and the cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of payload release at the tumor site. An ideal linker remains stable in the bloodstream to minimize off-target toxicity but efficiently releases the payload upon internalization into the target cancer cell. This delicate balance is key to widening the therapeutic window.
Mechanisms of Action: A Tale of Three Linkers
The efficacy of an ADC is intrinsically linked to the mechanism by which its cytotoxic payload is released. Here, we compare three major linker strategies: the enzyme-cleavable GGFG and valine-citrulline (vc) linkers, and the non-cleavable linkers.
GGFG (Gly-Gly-Phe-Gly) Linker: This tetrapeptide linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B and L, which are often overexpressed in the tumor microenvironment.[1][2] Upon internalization of the ADC into the cancer cell, the linker is cleaved, releasing the potent cytotoxic payload. The GGFG linker is known for its high stability in the bloodstream, which minimizes premature drug release and associated off-target toxicity.[1] A notable example of a GGFG-linked ADC is trastuzumab deruxtecan (Enhertu), which has demonstrated significant clinical efficacy.[2]
Valine-Citrulline (vc) Linker: Similar to the GGFG linker, the vc dipeptide linker is also cleaved by lysosomal proteases, most notably Cathepsin B.[1] This linker has been widely used in the development of ADCs and has shown to be stable in human plasma. Upon cleavage, it releases the payload within the target cell.
Non-Cleavable Linkers: In contrast to cleavable linkers, non-cleavable linkers, such as those based on thioether chemistry, do not rely on enzymatic or chemical cleavage for payload release. Instead, the payload is released after the entire ADC is internalized and the antibody component is degraded in the lysosome. This results in the release of the payload still attached to the linker and an amino acid residue. While this approach offers high plasma stability, it can limit the bystander effect.
References
A Comparative Guide to the In Vitro Cytotoxicity of ADC Payloads
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The choice of payload is a critical determinant of an ADC's efficacy and safety profile. This guide provides an objective comparison of the in vitro cytotoxicity of commonly used ADC payloads, supported by experimental data and detailed protocols to aid in the selection and evaluation of ADC candidates.
Mechanism of Action: A Tale of Two Targets
The cytotoxic payloads employed in ADCs primarily exert their effects through two main mechanisms: disruption of microtubule dynamics or induction of DNA damage. These actions ultimately lead to cell cycle arrest and apoptosis.[1][2][3]
-
Tubulin Inhibitors: This class of payloads, which includes auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4), interferes with the assembly and disassembly of microtubules.[1][2] This disruption of the cellular cytoskeleton is particularly effective against rapidly dividing cancer cells, leading to mitotic arrest and subsequent programmed cell death.
-
DNA Damaging Agents: Payloads such as pyrrolobenzodiazepines (PBDs) and calicheamicin, along with topoisomerase I inhibitors like SN-38 (the active metabolite of irinotecan), act by damaging the DNA of cancer cells. This damage can manifest as DNA cross-linking, alkylation, or strand breaks, which triggers cellular repair mechanisms. If the damage is too extensive to be repaired, the cell undergoes apoptosis.
Quantitative Comparison of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a cytotoxic agent. The following table summarizes reported IC50 values for various ADC payloads across different cancer cell lines. It is important to note that these values can be influenced by the target antigen, antibody, linker chemistry, and specific experimental conditions.
| Payload | Mechanism of Action | Cell Line | Target Antigen | IC50 (nM) |
| MMAE | Tubulin Inhibitor | KPL-4 (Breast Cancer) | HER2 | 0.017–0.029 |
| JIMT-1 (Breast Cancer) | HER2 | 0.024–0.045 | ||
| SK-BR-3 (Breast Cancer) | HER2 | 0.18–0.34 | ||
| BxPC-3 (Pancreatic Cancer) | TF | 0.97 | ||
| PSN-1 (Pancreatic Cancer) | TF | 0.99 | ||
| Capan-1 (Pancreatic Cancer) | TF | 1.10 | ||
| Panc-1 (Pancreatic Cancer) | TF | 1.16 | ||
| MMAF | Tubulin Inhibitor | JIMT-1 (Breast Cancer) | HER2 | 0.21 |
| DM1 | Tubulin Inhibitor | HER2+ Breast Cancer Cells | HER2 | Varies |
| SN-38 | Topoisomerase I Inhibitor | CFPAC-1 (Pancreatic Cancer) | Trop-2 | Subnanomolar |
| MDA-MB-468 (Breast Cancer) | Trop-2 | Subnanomolar | ||
| DXd | Topoisomerase I Inhibitor | KPL-4 (Breast Cancer) | Trop-2 | 1.43 |
| NCI-N87 (Gastric Cancer) | Trop-2 | 4.07 | ||
| SK-BR-3 (Breast Cancer) | Trop-2 | Varies | ||
| MDA-MB-468 (Breast Cancer) | Trop-2 | Varies |
Note: The IC50 values are presented as ranges or specific points as found in the cited literature. "Varies" indicates that while the payload was tested on the cell line, a specific IC50 value was not provided in the referenced search results. The data for DM1, SN-38, and DXd are based on their use in specific ADC constructs.
Experimental Protocols
Accurate and reproducible in vitro cytotoxicity data is fundamental to ADC development. The following is a detailed protocol for a common colorimetric method, the MTT assay, used to determine the cytotoxic potential of ADCs.
MTT Assay for ADC Cytotoxicity
This assay measures cell viability by quantifying the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is then solubilized and quantified by spectrophotometry.
Materials:
-
Target cancer cell lines (e.g., HER2-positive SK-BR-3, antigen-negative control cell line)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Antibody-Drug Conjugate (ADC) stock solution
-
Control articles: unconjugated antibody, free cytotoxic payload
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells per well in 100 µL of complete medium). c. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and control articles in complete growth medium. b. Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with medium only as a blank control. c. Incubate the plate for a period determined by the cell doubling time and ADC mechanism of action (typically 48-144 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals in viable cells.
-
Solubilization and Absorbance Reading: a. Carefully remove the medium containing MTT from the wells. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Incubate the plate in the dark at 37°C overnight. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. c. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Visualizing the Path to Cell Death
The following diagrams illustrate the general experimental workflow for determining ADC cytotoxicity and the signaling pathways leading to apoptosis initiated by different classes of ADC payloads.
Caption: General workflow for an in vitro ADC cytotoxicity assay.
Caption: Signaling pathways to apoptosis induced by ADC payloads.
References
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload.[1] Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window.[1][2] The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1][3] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Mechanism of Action: A Tale of Two Release Strategies
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers act as molecular switches, engineered to be stable in the systemic circulation but to break down under specific conditions prevalent in tumor tissues or inside cancer cells. This controlled release is achieved through several mechanisms:
-
Protease-Sensitive Linkers: These linkers incorporate a peptide sequence (e.g., valine-citrulline) that is specifically cleaved by proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.
-
pH-Sensitive Linkers: Hydrazone linkers are a key example, designed to be stable at the physiological pH of blood (pH 7.4) but to hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is readily cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione than the bloodstream.
A key advantage of cleavable linkers is their ability to induce a "bystander effect." Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells. This is particularly beneficial in treating heterogeneous tumors.
Non-Cleavable Linkers: Release Through Antibody Degradation
Non-cleavable linkers consist of stable covalent bonds, such as a thioether bond, that are not susceptible to enzymatic or chemical cleavage. The release of the payload from these linkers is entirely dependent on the internalization of the ADC and the subsequent proteolytic degradation of the antibody backbone within the lysosome. This process releases the payload still attached to the linker and an amino acid residue from the antibody.
The primary advantage of non-cleavable linkers is their enhanced plasma stability, which generally leads to a lower risk of premature drug release and off-target toxicity. This can result in a wider therapeutic window compared to some ADCs with cleavable linkers. However, because the released payload is typically less membrane-permeable, the bystander effect is limited.
Comparative Performance Data
The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from comparative studies.
In Vitro Cytotoxicity
The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.
| Linker Type | ADC Example | Cell Line | Payload | IC50 (ng/mL) | Reference |
| Cleavable (Val-Cit) | Brentuximab Vedotin | Karpas 299 | MMAE | ~10 | [Clinical trial data] |
| Non-Cleavable (SMCC) | Trastuzumab Emtansine | SK-BR-3 | DM1 | ~20-50 | |
| Cleavable (Disulfide) | IMGN901 | CA46 | DM1 | ~0.1 | [Preclinical data] |
| Non-Cleavable (Thioether) | Trastuzumab-MCC-DM1 | KPL-4 | DM1 | ~3 | [Preclinical data] |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of ADCs is evaluated in animal models, typically measuring tumor growth inhibition.
| Linker Type | ADC | Tumor Model | Efficacy Outcome | Reference |
| Cleavable (Val-Cit) | anti-CD30-vcMMAE | Anaplastic Large Cell Lymphoma | Tumor regression at 1 mg/kg | [Preclinical data] |
| Non-Cleavable (SMCC) | anti-HER2-SMCC-DM1 | HER2+ Breast Cancer | Tumor stasis at 10 mg/kg | [Preclinical data] |
Plasma Stability
Linker stability is assessed by measuring the amount of intact ADC or prematurely released payload in plasma over time.
| Linker Type | ADC | Species | Half-life of Intact ADC | % Payload Release at 24h | Reference | |---|---|---|---|---| | Cleavable (Val-Cit) | anti-CD70-vcMMAE | Rat | ~4 days | <10% | | | Non-Cleavable (SMCC) | T-DM1 | Human | ~4 days | <5% | |
Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency of an ADC on target cancer cells.
Methodology:
-
Plate cancer cells expressing the target antigen at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Remove the culture medium and add the diluted compounds to the cells.
-
Incubate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Linker Cleavage Assay
Objective: To evaluate the rate and extent of payload release from an ADC under specific enzymatic or chemical conditions that mimic the intracellular environment.
Methodology (for a protease-cleavable linker):
-
Prepare a reaction mixture containing the ADC at a specific concentration in a buffer appropriate for the enzyme of interest (e.g., acetate buffer, pH 5.0 for cathepsin B).
-
Add the purified enzyme (e.g., human cathepsin B) to initiate the cleavage reaction.
-
Incubate the reaction at 37°C.
-
At various time points, stop the reaction by adding a protease inhibitor or by denaturing the enzyme.
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the intact ADC, cleaved payload, and other fragments.
-
Plot the percentage of released payload over time to determine the cleavage kinetics.
Bystander Effect Assay
Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture a mixture of antigen-positive and antigen-negative cancer cells. The two cell lines should be distinguishable, for example, by expressing different fluorescent proteins.
-
Treat the co-culture with the ADC.
-
After a suitable incubation period, assess the viability of both the antigen-positive and antigen-negative cell populations using flow cytometry or high-content imaging.
-
A significant reduction in the viability of the antigen-negative cells in the presence of the ADC indicates a bystander effect.
In Vivo Plasma Stability Assay
Objective: To determine the stability of the ADC in circulation by quantifying the amount of intact ADC and released payload over time.
Methodology:
-
Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the intact ADC using an enzyme-linked immunosorbent assay (ELISA). This typically involves capturing the ADC with an anti-antibody antibody and detecting it with an anti-payload antibody.
-
Quantify the concentration of the free (released) payload in the plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This requires a protein precipitation step to separate the small molecule payload from larger plasma proteins and the ADC.
-
Calculate the pharmacokinetic parameters for both the intact ADC and the free payload.
Conclusion
The selection of a cleavable or non-cleavable linker is a critical decision in ADC development, with each strategy offering distinct advantages and disadvantages. Cleavable linkers can provide a potent bystander effect, which is advantageous for heterogeneous tumors, but may carry a higher risk of off-target toxicity if prematurely cleaved. Non-cleavable linkers generally offer superior plasma stability, potentially leading to a wider therapeutic window and reduced systemic toxicity. However, their efficacy is strictly dependent on target cell internalization and degradation, and they lack a significant bystander effect.
Ultimately, the optimal linker choice depends on the specific biological context, including the target antigen's expression level and internalization rate, the tumor microenvironment, and the properties of the cytotoxic payload. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation and selection of the most appropriate linker to maximize the therapeutic potential of an ADC.
References
In Vivo Efficacy of GGFG-Dxd Antibody-Drug Conjugates: A Comparative Guide
The landscape of targeted cancer therapy is rapidly evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. At the heart of their design is the linker-payload system, a critical determinant of an ADC's efficacy and safety profile. This guide provides a comprehensive comparison of the in vivo efficacy of ADCs utilizing the enzyme-cleavable tetrapeptide Gly-Gly-Phe-Gly (GGFG) linker conjugated to the potent topoisomerase I inhibitor deruxtecan (Dxd), a system famously employed in Trastuzumab Deruxtecan (Enhertu®). We will delve into supporting experimental data, comparing its performance against other widely used ADC platforms, and provide detailed experimental protocols for in vivo validation.
Comparative In Vivo Efficacy of GGFG-Dxd ADCs
The GGFG linker is designed to be stable in systemic circulation and efficiently cleaved by lysosomal proteases, such as Cathepsin B and L, which are often upregulated in the tumor microenvironment. This ensures a targeted release of the cytotoxic payload, deruxtecan, within the cancer cells. Deruxtecan, a derivative of exatecan, inhibits topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA double-strand breaks and ultimately, apoptotic cell death.[1][2][3]
To contextualize the in vivo performance of the GGFG-Dxd system, we present a summary of comparative efficacy studies against other notable ADCs.
| ADC | Target | Linker | Payload | Xenograft Model | Key Efficacy Findings | Reference |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | GGFG (cleavable) | Deruxtecan (Topoisomerase I inhibitor) | NCI-N87 (Gastric Cancer) | Demonstrated superior tumor growth inhibition and tumor regression compared to Trastuzumab Emtansine (T-DM1). | [4] |
| Trastuzumab Emtansine (T-DM1) | HER2 | SMCC (non-cleavable) | DM1 (Tubulin inhibitor) | NCI-N87 (Gastric Cancer) | Showed anti-tumor activity but was less effective than T-DXd in inducing complete tumor regression in this model. | [4] |
| Disitamab Vedotin | HER2 | Valine-Citrulline (vc) (cleavable) | Monomethyl Auristatin E (MMAE) (Tubulin inhibitor) | L-JIMT-1 (Breast Cancer Lung Metastasis) | In a multi-resistant model, Disitamab Vedotin showed greater efficacy in reducing lung metastases compared to T-DXd and T-DM1. | |
| Anti-TF ADC-MMAE | Tissue Factor (TF) | Valine-Citrulline (vc) (cleavable) | Monomethyl Auristatin E (MMAE) (Tubulin inhibitor) | Pancreatic Cancer PDX models | More effective in tumors with strong and homogeneous target expression. | |
| Anti-TF ADC-DXd | Tissue Factor (TF) | GGFG (cleavable) | Deruxtecan (Topoisomerase I inhibitor) | Pancreatic Cancer PDX models | Showed greater efficacy in tumors with weak and heterogeneous target expression, suggesting a potent bystander effect. | |
| EVCit-Linker ADC | HER2 | Glutamic acid-Valine-Citrulline (EVCit) (cleavable) | MMAF (Tubulin inhibitor) | JIMT-1 & KPL-4 (Breast Cancer) | Demonstrated greater treatment efficacy compared to a standard Valine-Citrulline (VCit) linker-based ADC in mouse models due to improved plasma stability. |
Experimental Protocols
The validation of ADC efficacy in vivo relies on well-established preclinical models, most commonly cell line-derived xenografts (CDX) or patient-derived xenografts (PDX) in immunodeficient mice.
General Protocol for In Vivo ADC Efficacy Study in a Xenograft Mouse Model
1. Cell Line Culture and Preparation:
-
Cell Line Selection: Choose a cancer cell line with appropriate target antigen expression (e.g., NCI-N87 for HER2-positive gastric cancer).
-
Cell Culture: Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting: Harvest cells during the exponential growth phase using trypsinization. Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10^6 to 1 x 10^7 cells/mL). Cell viability should be >90% as determined by trypan blue exclusion.
2. Animal Model and Tumor Implantation:
-
Animal Strain: Use immunodeficient mice (e.g., athymic nude mice or NOD-scid mice), typically 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Tumor Implantation: Anesthetize the mice (e.g., using isoflurane). Subcutaneously inject the prepared cell suspension (typically 0.1-0.2 mL) into the flank of each mouse. For some models, cells may be mixed with Matrigel to improve tumor take rate.
3. Tumor Growth Monitoring and Group Randomization:
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Randomization: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=6-10 mice per group) to ensure a similar average tumor volume across all groups.
4. ADC Administration:
-
Dosing Regimen: Administer the ADC, control antibody, and vehicle control intravenously (i.v.) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks). Doses are typically calculated based on the antibody component (mg/kg).
-
Control Groups:
-
Vehicle Control: The formulation buffer used for the ADCs.
-
Isotype Control ADC: An ADC with the same linker-payload but a non-targeting antibody.
-
Unconjugated Antibody: The naked antibody without the linker-payload.
-
5. Efficacy Evaluation and Endpoint Analysis:
-
Tumor Growth Inhibition: Continue to measure tumor volumes and body weights throughout the study. The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Tumor Regression: In some cases, complete or partial tumor regression may be observed.
-
Survival Analysis: Monitor mice for signs of morbidity and euthanize when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of distress. A Kaplan-Meier survival analysis can be performed.
-
Necropsy: At the end of the study, euthanize the mice and collect tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for in vivo ADC efficacy validation.
Caption: Mechanism of action of Deruxtecan (Dxd) payload.
References
Assessing the Bystander Effect of Fmoc-GGFG-Dxd Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of antibody-drug conjugates (ADCs) in solid tumors is often challenged by heterogeneous antigen expression. The "bystander effect," a phenomenon where an ADC's cytotoxic payload kills not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells, offers a promising solution to this clinical hurdle.[1][2] This guide provides a comparative assessment of the bystander effect of ADCs featuring the Fmoc-GGFG cleavable linker and the topoisomerase I inhibitor DXd payload. The performance of this system is contrasted with ADCs that exhibit limited or no bystander activity, supported by experimental data and detailed methodologies.
The bystander effect is predominantly a characteristic of ADCs equipped with a cleavable linker and a membrane-permeable payload.[1] Upon internalization of the ADC by an Ag+ cell, the linker is cleaved, liberating the cytotoxic payload. If the payload possesses sufficient membrane permeability, it can diffuse out of the target cell and into neighboring Ag- cells, inducing their apoptosis and thereby amplifying the ADC's anti-tumor activity.[1][3]
Comparative Analysis of ADC Bystander Effect
The ability of an ADC to induce a bystander effect is fundamentally determined by its linker and payload chemistry. Here, we compare ADCs with the Fmoc-GGFG-Dxd system to those with non-cleavable linkers, highlighting the critical role of these components in mediating bystander killing.
| Feature | This compound ADC System | Non-Cleavable Linker ADC (e.g., T-DM1) |
| Linker Type | Tetrapeptide (GGFG), enzymatically cleavable | Thioether (SMCC), non-cleavable |
| Payload | DXd (Topoisomerase I inhibitor) | DM1 (Microtubule inhibitor) |
| Payload Permeability | High | Low (payload remains charged after antibody degradation) |
| Bystander Effect | Potent | Minimal to none |
Quantitative Evaluation of the Bystander Effect
The potency of the bystander effect can be quantified using in vitro co-culture assays. In these experiments, Ag+ and Ag- cells are cultured together and treated with the ADC. The viability of the Ag- cells is then measured to determine the extent of bystander killing.
A key metric for quantifying this phenomenon is the Bystander Effect Coefficient (φBE) , which represents the efficiency of bystander cell killing. While specific φBE values for a generic this compound ADC are not publicly available, data from Trastuzumab deruxtecan (T-DXd), which utilizes a GGFG linker and the DXd payload, demonstrates a significant bystander effect. In contrast, Trastuzumab emtansine (T-DM1), which employs a non-cleavable linker, shows no significant bystander killing in similar assays.
Table 1: Comparative in vitro Cytotoxicity and Bystander Effect
| ADC | Target Cell Line (Antigen Status) | IC50 (Monoculture) | Bystander Killing of Antigen-Negative Cells (Co-culture) |
| T-DXd (GGFG-DXd) | SK-BR-3 (HER2+) | Potent | Significant |
| U-87MG (HER2-) | No effect | N/A | |
| T-DM1 (SMCC-DM1) | SK-BR-3 (HER2+) | Potent | None observed |
| U-87MG (HER2-) | No effect | N/A |
Signaling Pathways and Experimental Workflows
Mechanism of Bystander Killing with this compound ADCs
The bystander effect of an this compound ADC is a multi-step process initiated by the specific targeting of Ag+ cancer cells.
Caption: Mechanism of the bystander effect for this compound ADCs.
Experimental Workflow: In Vitro Co-culture Assay
The direct co-culture assay is a fundamental method to assess the bystander effect by culturing target and non-target cells together.
Caption: Workflow for a direct co-culture bystander effect assay.
Experimental Protocols
Detailed protocols are essential for the accurate and reproducible assessment of the ADC bystander effect.
In Vitro Co-culture Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.
Objective: To quantify the bystander killing of an this compound ADC on antigen-negative cells in a mixed-cell population.
Materials:
-
Antigen-positive cell line (e.g., SK-BR-3, NCI-N87)
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP-MCF7, RFP-MDA-MB-468)
-
This compound ADC
-
Isotype control ADC (non-binding ADC with the same linker-payload)
-
Complete cell culture medium
-
96-well, clear-bottom, black plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding:
-
On Day 0, seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells into the wells of a 96-well plate.
-
Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 3:1, 1:3) to assess the dependency of the bystander effect on the proportion of target cells.
-
Include monoculture controls for both cell lines.
-
Keep the total cell number per well constant.
-
Incubate the plate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
On Day 1, treat the cells with serial dilutions of the this compound ADC.
-
Include untreated controls and isotype control ADC-treated wells.
-
The ADC concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.
-
-
Incubation:
-
Incubate the plate for a period of 72 to 120 hours.
-
-
Analysis:
-
At the end of the incubation period, measure the fluorescence intensity of the antigen-negative cells using a fluorescence plate reader.
-
Alternatively, capture images using a fluorescence microscope and quantify the number of viable fluorescent cells.
-
Calculate the percentage of bystander cell viability by normalizing the fluorescence signal from the ADC-treated co-culture wells to the untreated co-culture control wells.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.
Objective: To evaluate the role of soluble, secreted factors (i.e., the released payload) in mediating the bystander effect.
Materials:
-
Antigen-positive (donor) cell line
-
Antigen-negative (recipient) cell line
-
This compound ADC
-
6-well plates for generating conditioned medium
-
96-well plates for recipient cell culture
-
Centrifuge and 0.22 µm sterile filters
Procedure:
-
Generate Conditioned Medium:
-
Seed the antigen-positive donor cells in 6-well plates and allow them to adhere.
-
Treat the cells with a high concentration of the this compound ADC (e.g., 10x IC50 for the donor cells) for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to remove cell debris and filter it through a 0.22 µm sterile filter.
-
-
Treat Recipient Cells:
-
Seed the antigen-negative recipient cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the prepared conditioned medium (undiluted or serially diluted).
-
Include controls where recipient cells are treated with conditioned medium from untreated donor cells, and fresh medium with and without the ADC.
-
-
Incubation and Analysis:
-
Incubate the recipient cells for 48-72 hours.
-
Assess the viability of the recipient cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
A significant decrease in the viability of recipient cells treated with conditioned medium from ADC-treated donor cells, compared to controls, indicates a bystander effect mediated by a soluble payload.
-
References
Evaluating the Therapeutic Window of Fmoc-GGFG-Dxd Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The therapeutic window, a critical measure of an ADC's efficacy versus its toxicity, is profoundly influenced by the choice of linker and payload. This guide provides a comparative analysis of ADCs utilizing the Fmoc-GGFG-Dxd drug-linker technology, with a focus on the preclinical data of Trastuzumab Deruxtecan (T-DXd), a prominent ADC employing a GGFG linker and the topoisomerase I inhibitor deruxtecan (Dxd) as its payload.
The GGFG (Gly-Gly-Phe-Gly) tetrapeptide linker is designed for selective cleavage by lysosomal enzymes, such as Cathepsin B and L, which are often upregulated in the tumor microenvironment.[1][2] This targeted release mechanism, coupled with the high potency and membrane permeability of Dxd, contributes to a significant bystander effect, where the payload can kill neighboring antigen-negative tumor cells.[3][4][5] This guide will delve into the experimental data that underpins the therapeutic potential of this ADC platform and provide detailed protocols for its evaluation.
Data Presentation: Comparative Performance of Deruxtecan-Based ADCs
The following tables summarize key quantitative data from preclinical studies evaluating Trastuzumab Deruxtecan (T-DXd), providing a benchmark for the performance of GGFG-Dxd based ADCs.
Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd)
| Cell Line | HER2 Expression | IC50 (nM) | Reference |
| KPL-4 (Breast Cancer) | High | 1.4 | |
| NCI-N87 (Gastric Cancer) | High | Not explicitly stated, but high activity | |
| JIMT-1 (Breast Cancer) | Moderate | Less potent than in high HER2 expressing lines | |
| Capan-1 (Pancreatic Cancer) | Low | Less potent than in high HER2 expressing lines | |
| MDA-MB-468 (Breast Cancer) | Negative | Negligible activity |
Table 2: In Vivo Efficacy of Trastuzumab Deruxtecan (T-DXd) in Xenograft Models
| Xenograft Model | Tumor Type | Dosing | Outcome | Reference |
| NCI-N87 | Gastric Cancer | 10 mg/kg | Significant tumor growth inhibition | |
| JIMT-1 | Breast Cancer | 10 mg/kg | Moderate tumor growth inhibition | |
| Capan-1 | Pancreatic Cancer | 10 mg/kg | Moderate tumor growth inhibition | |
| HER2-positive USC PDX | Uterine Serous Carcinoma | Not specified | Tumor growth suppression and prolonged survival |
Table 3: Comparative Pharmacokinetics of T-DXd and an Exo-Linker ADC in Rats
| Parameter | T-DXd (GGFG-Linker) | Exo-Linker ADC | Reference |
| DAR after 7 days | ~50% decrease | Greater DAR retention | |
| Total Antibody Levels | Comparable to Trastuzumab | Comparable to Trastuzumab |
Table 4: Common Adverse Events Associated with Trastuzumab Deruxtecan (T-DXd) in Preclinical and Clinical Studies
| Adverse Event | Grade ≥3 Incidence (Clinical) | Notes | References |
| Neutropenia | 20-51% | Hematological toxicity is common. | |
| Anemia | 30-38% | ||
| Thrombocytopenia | 7% | ||
| Interstitial Lung Disease (ILD)/Pneumonitis | ~7% (related to treatment) | A key toxicity of concern. | |
| Nausea and Vomiting | Common | Gastrointestinal side effects are frequent. | |
| Diarrhea | ~1-3% (Grade ≥3) |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs. The following are established protocols for key experiments in the assessment of GGFG-Dxd ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target-positive (e.g., HER2-positive) and target-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and control ADC (e.g., isotype control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control ADC in complete medium. Add the diluted ADCs to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (the Ag- cell line should express a fluorescent protein like GFP for differentiation)
-
Complete cell culture medium
-
This compound ADC and control ADC
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate. Include monocultures of Ag- cells as a control.
-
ADC Treatment: Treat the co-cultures and Ag- monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the fluorescence intensity (e.g., GFP) to specifically quantify the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
This compound ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
-
Animal scales
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups with comparable mean tumor volumes.
-
Dosing: Administer the ADC, vehicle, and control ADC intravenously at the desired dose and schedule.
-
Monitoring: Measure tumor volumes with calipers and mouse body weights 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group. Analyze changes in body weight as an indicator of toxicity. Excised tumors can be used for further pharmacodynamic analysis.
Mandatory Visualizations
Signaling Pathway of Dxd (Topoisomerase I Inhibition)
Caption: Dxd inhibits Topoisomerase I, leading to DNA damage and apoptosis.
Experimental Workflow for ADC Therapeutic Window Evaluation
Caption: Workflow for assessing the therapeutic window of ADCs.
Mechanism of Action of a GGFG-Dxd ADC
Caption: Mechanism of action of a GGFG-Dxd ADC, including the bystander effect.
References
- 1. Comparison of trastuzumab deruxtecan and sacituzumab govitecan in HER2-negative metastatic breast cancer: a large real-world data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Fmoc-GGFG-Dxd Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of an antibody-drug conjugate (ADC) is paramount to predicting its therapeutic index and potential off-target toxicities. This guide provides a comparative analysis of ADCs utilizing the Fmoc-GGFG-Dxd linker-payload system, offering insights into their on-target potency and off-target liabilities. We present available experimental data, detailed methodologies for key assays, and logical workflows to aid in the evaluation of these complex therapeutics.
The this compound system combines a stable, cathepsin-cleavable tetrapeptide linker (GGFG) with a potent topoisomerase I inhibitor payload, deruxtecan (Dxd). This combination has demonstrated significant clinical success, most notably with Trastuzumab deruxtecan. A key feature of the Dxd payload is its membrane permeability, which allows for a potent "bystander effect," killing not only the target cancer cell but also adjacent antigen-negative tumor cells. However, this permeability also raises the potential for off-target toxicities if the ADC binds to non-target tissues or the payload is prematurely released.
Comparative Analysis of In Vitro Cytotoxicity
Evaluating the in vitro cytotoxicity of this compound ADCs against both antigen-positive (target) and antigen-negative (off-target) cell lines is a critical first step in assessing their specificity. The half-maximal inhibitory concentration (IC50) is a key metric, with a large differential between target and non-target cells indicating high specificity.
Below is a summary of publicly available IC50 data for prominent ADCs utilizing the GGFG-Dxd linker-payload system. It is important to note that direct head-to-head comparisons are limited as data is often generated in different laboratories using varied cell lines and assay conditions.
| Antibody-Drug Conjugate (Target) | Target Cell Line (Antigen Expression) | IC50 (nM) | Off-Target Cell Line (Antigen Expression) | IC50 (nM) | Fold Difference (Off-target/Target) | Reference |
| Trastuzumab deruxtecan (HER2) | SK-BR-3 (HER2-high) | Data not consistently reported in nM | MCF7 (HER2-low) | Sensitive, but specific nM value not consistently reported | - | [1] |
| NCI-N87 (HER2-high) | Calculated in 63.3% of 49 GC cell lines | HER2-non-expressing GC lines | Sensitive in 70.6% of lines | - | [1] | |
| Patritumab deruxtecan (U3-1402) (HER3) | DiFi (HER3-high) | Sensitive | Colo320DM (HER3-low) | No treatment effect | Significant | [2] |
| SW620 (HER3-high) | Sensitive | - | - | - | [2] | |
| CM-3 (murine melanoma, HER3-high) | Sensitive | CT26 (murine colon, HER3-negative) | Not sensitive | Significant | [3] | |
| Sacituzumab govitecan (TROP-2) | CVX8 (TROP-2 positive) | ~1.9x more potent than control ADC | ADX2 (TROP-2 negative) | No difference from control ADC | Significant | |
| KRCH31 (TROP-2 positive) | ~4.0x more potent than control ADC | OVA14 (TROP-2 negative) | No difference from control ADC | Significant |
Note: The data for Trastuzumab deruxtecan highlights its activity in HER2-low and even some HER2-negative cell lines, suggesting a potent bystander effect that contributes to its efficacy but also necessitates careful monitoring for off-target effects. Patritumab deruxtecan and Sacituzumab govitecan demonstrate a clearer differential in the available data between antigen-positive and antigen-negative cell lines.
Comparison with Alternative Linker-Payload Systems
The choice of linker and payload significantly influences an ADC's cross-reactivity profile. Here, we compare the GGFG-Dxd system with two other widely used platforms: Val-Cit-MMAE and the SN-38 payload used in Sacituzumab govitecan.
| Linker-Payload System | Key Characteristics | Advantages | Disadvantages | Representative ADCs |
| GGFG-Dxd | Cathepsin-cleavable linker, membrane-permeable topoisomerase I inhibitor payload. | Potent bystander effect, effective in heterogeneous tumors. | Potential for off-target toxicity due to payload permeability. | Trastuzumab deruxtecan, Patritumab deruxtecan |
| Val-Cit-MMAE | Cathepsin-cleavable linker, potent microtubule inhibitor payload (Monomethyl auristatin E). | High potency, well-established platform. | MMAE is a substrate for P-glycoprotein (P-gp) drug efflux pumps, potentially leading to resistance. Premature cleavage by neutrophil elastase can cause hematological toxicities. | Brentuximab vedotin, Polatuzumab vedotin |
| CL2A-SN-38 | pH-sensitive hydrolysable linker, topoisomerase I inhibitor payload (active metabolite of irinotecan). | Bystander effect due to membrane-permeable payload. | SN-38 is less potent than Dxd, potentially requiring higher drug-to-antibody ratios. Off-target toxicities like diarrhea and neutropenia are common. | Sacituzumab govitecan |
Experimental Protocols for Cross-Reactivity Assessment
Accurate assessment of cross-reactivity relies on robust and well-controlled experimental protocols. Below are detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cell population by 50% (IC50).
1. Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
This compound conjugated antibody and unconjugated antibody control
-
Free Dxd payload control
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed target-positive and target-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free Dxd in complete culture medium.
-
Remove the culture medium from the cells and add 100 µL of the various drug concentrations to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT/XTT Addition:
-
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with 150 µL of solubilization buffer.
-
For XTT: Add 50 µL of the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Bystander Effect Co-Culture Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
1. Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound conjugated antibody and isotype control ADC
-
96-well cell culture plates
-
Fluorescence microscope or plate reader
2. Procedure:
-
Cell Seeding: Co-culture the antigen-positive and GFP-expressing antigen-negative cells in 96-well plates at a defined ratio (e.g., 1:1). As a control, seed the GFP-expressing antigen-negative cells alone. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and the antigen-negative monoculture with serial dilutions of the this compound ADC and the isotype control ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence microscope or plate reader. The GFP signal is a direct measure of the viability of the antigen-negative cell population.
-
Data Analysis: Normalize the GFP fluorescence of the treated wells to the untreated co-culture wells. A significant decrease in the viability of the GFP-expressing antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
Tissue Cross-Reactivity by Immunohistochemistry (IHC)
This assay assesses the binding of the ADC to a panel of normal human tissues to identify potential off-target binding sites.
1. Materials:
-
Frozen normal human tissue microarray (TMA) or individual tissue sections (FDA recommends a panel of at least 32 tissues)
-
This compound conjugated antibody and a negative control human IgG
-
Biotinylated anti-human IgG secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Microscope
2. Procedure:
-
Tissue Preparation: Section the frozen tissues and mount them on slides.
-
Antigen Retrieval (if necessary): Perform antigen retrieval using appropriate heat or enzymatic methods.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the tissue sections with the this compound ADC and the negative control IgG at a predetermined optimal concentration.
-
Secondary Antibody Incubation: Incubate with the biotinylated anti-human IgG secondary antibody.
-
Signal Amplification: Incubate with the streptavidin-HRP conjugate.
-
Detection: Apply the DAB substrate, which will produce a brown precipitate at the site of antibody binding.
-
Counterstaining: Counterstain the tissues with hematoxylin.
-
Microscopic Evaluation: A pathologist evaluates the slides for the presence, intensity, and localization of staining in different cell types within each tissue.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the underlying logic of cross-reactivity assessment, the following diagrams are provided.
Conclusion
The this compound linker-payload system represents a powerful platform for the development of highly effective ADCs. The potent, membrane-permeable Dxd payload contributes to a significant bystander effect, which is advantageous for treating heterogeneous tumors. However, this same property necessitates a thorough evaluation of potential cross-reactivity to minimize off-target toxicities.
The data and protocols presented in this guide provide a framework for the systematic assessment of the specificity of this compound conjugated antibodies. By carefully selecting target antigens with high tumor-to-normal tissue expression ratios and rigorously evaluating on- and off-target binding and cytotoxicity, researchers can better predict the clinical safety and efficacy of these promising therapeutics. As more quantitative cross-reactivity data becomes publicly available, a more refined comparative analysis will be possible, further guiding the development of the next generation of ADCs.
References
Safety Operating Guide
Safe Disposal of Fmoc-GGFG-Dxd: A Procedural Guide
Fmoc-GGFG-Dxd is a peptide-drug conjugate (PDC) that requires stringent handling and disposal procedures due to its cytotoxic component, Dxd. As with many potent pharmaceutical compounds, specific environmental and toxicological data for this compound is not extensively available in public literature. However, based on the general guidelines for the disposal of cytotoxic and cytostatic waste, a comprehensive operational and disposal plan can be established to ensure the safety of laboratory personnel and the environment. The primary route of disposal for materials contaminated with cytotoxic drugs is incineration at a licensed facility.[1][2]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against exposure to cytotoxic compounds. The following table summarizes the recommended PPE when handling this compound in solid or solution form.
| PPE Category | Item | Standard |
| Hand Protection | Two pairs of chemotherapy-grade nitrile gloves.[3] | ASTM D6978 or equivalent |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric.[4] | |
| Respiratory | An N95 or higher-level respirator should be used when handling the powder form or if there is a risk of aerosol generation.[3] | NIOSH-approved |
| Eye Protection | Safety glasses with side shields or goggles. | ANSI Z87.1 or equivalent |
Waste Segregation and Container Management
Proper segregation of cytotoxic waste is critical to prevent cross-contamination and ensure correct disposal. All waste contaminated with this compound must be classified as cytotoxic waste.
-
Sharps Waste: Needles, syringes, and any other sharp objects contaminated with this compound must be placed in a designated, puncture-proof, and leak-proof sharps container that is clearly labeled as "Cytotoxic Waste". These containers are typically purple or are distinguished by purple lids.
-
Solid Waste: All non-sharp disposable items, such as gloves, gowns, bench paper, and vials, must be disposed of in a dedicated cytotoxic waste container. These are typically rigid, leak-proof containers lined with a purple bag and clearly labeled.
-
Liquid Waste: Aqueous waste containing this compound should not be disposed of down the drain. It should be collected in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Liquid Waste" and disposed of through a certified hazardous waste contractor.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination. A spill kit specifically for cytotoxic drugs should be readily available in all areas where this compound is handled.
Cytotoxic Spill Kit Contents
| Item | Quantity |
| Chemotherapy-grade nitrile gloves (2 pairs) | 1 set |
| Disposable, low-permeability gown | 1 |
| N95 respirator | 1 |
| Safety goggles | 1 |
| Absorbent pads or pillows | 2-3 |
| Scoop and scraper | 1 each |
| Designated cytotoxic waste disposal bags (purple) | 2 |
| Decontaminating agent (e.g., 2% sodium hypochlorite solution) | 1 bottle |
| Warning signs to secure the area | 1-2 |
Spill Cleanup Protocol
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area. Post warning signs.
-
Don PPE: Put on all the personal protective equipment from the spill kit.
-
Contain the Spill:
-
For liquid spills: Cover the spill with absorbent pads, working from the outside in.
-
For solid spills: Gently cover the powder with dampened absorbent pads to avoid generating dust.
-
-
Clean the Spill: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using the scoop and scraper and place them into the cytotoxic waste bag.
-
Decontaminate the Area: Clean the spill surface with a decontaminating agent, followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste.
-
Dispose of Waste: Place the sealed cytotoxic waste bag into the designated cytotoxic waste container.
-
Doff PPE and Wash Hands: Remove PPE and dispose of it as cytotoxic waste. Thoroughly wash hands with soap and water.
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's policies.
Decontamination of Reusable Equipment
Any reusable equipment that comes into contact with this compound must be thoroughly decontaminated. A validated cleaning procedure should be in place, which may involve washing with a suitable solvent or a deactivating solution, followed by a final rinse. All cleaning materials must be disposed of as cytotoxic waste.
Experimental Protocols
By adhering to these procedures, researchers, scientists, and drug development professionals can handle and dispose of this compound in a manner that ensures their safety and minimizes environmental impact. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.
References
Navigating the Safe Handling of Fmoc-GGFG-Dxd: A Guide for Laboratory Professionals
Essential guidance on personal protective equipment, operational protocols, and disposal for the potent ADC linker-payload Fmoc-GGFG-Dxd, ensuring the safety of researchers and the integrity of scientific work.
This compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It comprises a fluorenylmethyloxycarbonyl (Fmoc) protected tetrapeptide linker (GGFG) and the potent cytotoxic payload Dxd, a topoisomerase I inhibitor. Due to its cytotoxic nature, stringent safety protocols are imperative when handling this compound to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
The primary route of exposure to compounds like this compound is through inhalation of aerosols, skin contact, and accidental ingestion. Therefore, a comprehensive PPE strategy is critical. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-grade nitrile gloves that comply with ASTM D6978-05 standards.[1][2] The outer glove should be changed immediately upon contamination or every 30-60 minutes. The inner glove provides an additional layer of protection. |
| Body Protection | Disposable, Solid-Front Gown | A back-closing, long-sleeved gown made of a low-permeability fabric is required. Cuffs should be tucked into the inner pair of gloves. |
| Eye/Face Protection | Safety Goggles and Face Shield | Use indirectly vented chemical splash goggles in combination with a full-face shield to protect against splashes and aerosols.[3] |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95, N100, or PAPR (Powered Air-Purifying Respirator) should be used, especially when handling the powdered form of the compound or when there is a risk of aerosol generation. |
| Foot Protection | Disposable Shoe Covers | Worn over laboratory-dedicated, closed-toe shoes to prevent the spread of contamination outside the designated handling area.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A clear and well-rehearsed operational plan is crucial to minimize the risk of exposure. The following workflow outlines the key steps for safely handling this compound.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container in accordance with institutional and local regulations for cytotoxic waste. |
| Contaminated PPE (Gloves, Gown, etc.) | All disposable PPE should be considered contaminated.[1] After use, carefully remove and place in a designated, labeled cytotoxic waste container. |
| Contaminated Labware (Vials, Pipette Tips) | All disposable labware that has come into contact with the compound should be disposed of in a sharps container or a designated cytotoxic waste container. Non-disposable glassware must be decontaminated using a validated procedure. |
| Spill Cleanup Materials | Any materials used to clean a spill of this compound are considered hazardous waste and must be disposed of in the cytotoxic waste stream. |
Spill Management Protocol
In the event of a spill, immediate and correct action is required to contain the hazard.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent cytotoxic compound this compound, ensuring a safe and productive research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
